molecular formula C23H20Na2O14 B560404 Cromoglicate sodium hydrate CAS No. 5826-37-6

Cromoglicate sodium hydrate

Cat. No.: B560404
CAS No.: 5826-37-6
M. Wt: 566.38
InChI Key: IJNSAEWXFZZBTC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cromoglicic acid , cromolyn (USAN), cromoglycate (former BAN), or cromoglicate, is traditionally described as a mast cell stabilizer, and is commonly marketed as the sodium salt sodium cromoglicate or cromolyn sodium. This drug prevents the release of inflammatory chemicals such as histamine from mast cells. Because of their convenience (and perceived safety), leukotriene receptor antagonists have largely replaced it as the non-corticosteroid treatment of choice in the treatment of asthma. Cromoglicic acid requires administration four times daily, and does not provide additive benefit in combination with inhaled corticosteroids.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O11.2Na.3H2O/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30;;;;;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);;;3*1H2/q;2*+1;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNSAEWXFZZBTC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Na2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Cromoglicate Sodium Hydrate Effects on Eosinophil Activation and Recruitment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cromoglicate Sodium Hydrate (Sodium Cromoglicate/SCG) has historically been categorized strictly as a mast cell stabilizer.[1] However, contemporary immunopharmacology recognizes a broader mechanism of action involving direct and indirect modulation of the eosinophil lineage. This guide dissects the technical impact of SCG on eosinophil activation (degranulation) and recruitment (chemotaxis/adhesion), bridging the gap between classical "mast cell gating" and the modern identification of GPR35 agonism.[1]

Part 1: Molecular Mechanisms of Action

The efficacy of SCG in dampening eosinophilic inflammation operates through two distinct pathways: the Canonical Indirect Pathway (Mast Cell-Dependent) and the Non-Canonical Direct Pathway (Eosinophil-Intrinsic).[1]

The Canonical Indirect Pathway

Eosinophil recruitment is largely driven by chemotactic factors (PAF, PGD2, LTB4) released during the immediate phase of mast cell degranulation.[1] By blocking the mast cell chloride channels and stabilizing the membrane, SCG prevents the release of these primary recruit signals, thereby aborting the secondary eosinophilic influx.

The Non-Canonical Direct Pathway (GPR35 Agonism)

Recent high-precision ligand profiling has identified SCG as a potent agonist for GPR35 (G-protein-coupled receptor 35).[1]

  • Target: GPR35 is expressed on human eosinophils, basophils, and mast cells.[2][3]

  • Signaling: GPR35 couples primarily to the

    
     family.[1] While 
    
    
    
    signaling typically inhibits adenylyl cyclase, in the context of granulocyte stabilization, GPR35 activation by SCG appears to modulate calcium flux and cytoskeletal rearrangement, effectively raising the threshold for activation by secondary stimuli like anti-IgG4 or complement factors.
Pathway Visualization

The following diagram illustrates the dual-action mechanism where SCG acts as a "Gatekeeper" at the Mast Cell level and a "Dampener" at the Eosinophil level.[1]

SCG_Mechanism cluster_MastCell Mast Cell (Primary Target) cluster_Eosinophil Eosinophil (Secondary Target) SCG Cromoglicate Sodium (SCG) MC_Cl Cl- Channel / GPR35 SCG->MC_Cl Binding/Stabilization Eos_GPR35 GPR35 Receptor SCG->Eos_GPR35 Agonism MC_Degran Degranulation MC_Cl->MC_Degran Inhibition Mediators Chemotactic Factors (PAF, LTB4, PGD2) MC_Degran->Mediators Release Eos_Act Activation (ECP Release) Mediators->Eos_Act Recruitment Signal Eos_Ca Ca2+ Flux Eos_GPR35->Eos_Ca Modulation Eos_Ca->Eos_Act Suppression

Figure 1: Dual-pathway mechanism of SCG. Solid lines indicate the classical mast cell blockade; dashed lines indicate direct eosinophil modulation via GPR35.

Part 2: Inhibition of Recruitment and Activation

SCG does not act as a pan-inhibitor; its effects are stimulus-dependent.[1] Understanding this nuance is critical for experimental design.

Eosinophil Recruitment (Chemotaxis)

SCG demonstrates selective inhibition of chemotaxis depending on the chemoattractant used.[1] It is highly effective against "bystander" activation signals but less effective against direct potent recruiters like high-dose Eotaxin-1 without concurrent mast cell involvement.[1]

StimulusSCG Effect on Eosinophil ChemotaxisMechanism Note
ZAS (Zymosan Activated Serum) Significant Inhibition Blocks C5a-mediated pathways; IC50 ~10⁻⁷ M [4].[1]
PAF (Platelet Activating Factor) Moderate/Low Inhibition Nedocromil is typically more potent against PAF than SCG [4].[1]
Nasal Polyp Extract Significant Inhibition Indirectly blocks the release of eotaxin/RANTES from tissue-resident cells [17].[1]
Eotaxin (CCL11) Variable/Low Direct Inhibition SCG does not competitively bind CCR3; effects are likely downstream signaling modulation.[1]
Eosinophil Activation (Degranulation)

Activation is measured by the release of granule proteins (ECP, EDN, EPO).[1]

  • IgE-Dependent Stimulation: SCG inhibits "bystander" eosinophil activation (e.g., C3b rosette formation) caused by IgE-stimulated basophils/mast cells [15].[1][4]

  • Direct Degranulation: SCG inhibits the release of Eosinophil Cationic Protein (ECP) induced by anti-IgG4, which acts via a two-step process involving basophils and eosinophils [1].[1]

Part 3: Experimental Protocols

To generate reproducible data regarding SCG's effects, researchers must use high-purity isolation techniques to rule out neutrophil contamination, which can skew ROS and degranulation assays.[1]

Protocol A: High-Purity Eosinophil Isolation (Negative Selection)

Rationale: Density gradient centrifugation alone leaves neutrophil contamination.[1] Magnetic bead negative selection is mandatory for specific SCG assays.

  • Blood Collection: Collect 50mL human peripheral blood in heparinized tubes.

  • Sedimentation: Mix with 6% Dextran T500 (1:4 ratio) for 45 min to sediment RBCs.

  • Density Gradient: Layer leukocyte-rich supernatant over Ficoll-Paque (1.077 g/mL).[1] Centrifuge at 400xg for 20 min (no brake).

  • Granulocyte Recovery: Collect the pellet (contains neutrophils and eosinophils).[1] Lyse residual RBCs with hypotonic water/saline.[1]

  • Negative Selection (Critical Step): Incubate granulocytes with anti-CD16 magnetic microbeads (depletes neutrophils).[1]

  • Elution: Pass through a magnetic column.[1] Flow-through contains eosinophils (typically >98% purity, Siglec-8+).[1]

Protocol B: Transwell Chemotaxis Assay with SCG

Rationale: This assay quantifies the ability of SCG to inhibit migration towards a specific chemoattractant (e.g., ZAS or Eotaxin).[1]

Materials:

  • 24-well Transwell plates (3.0 µm pore size polycarbonate filters).[1]

  • Chemoattractant: Zymosan Activated Serum (ZAS) or Recombinant Human Eotaxin-1.[1]

  • Media: RPMI-1640 + 0.1% BSA (Endotoxin-free).[1]

Workflow:

  • Pre-Incubation: Resuspend purified eosinophils (2 x 10⁶ cells/mL). Divide into aliquots.

    • Control: Media only.[1]

    • Treatment: SCG (10⁻⁷ M to 10⁻⁴ M) for 30 minutes at 37°C prior to assay.[1]

  • Chamber Setup:

    • Lower Chamber: Add 600 µL of Chemoattractant (or Media control).[1]

    • Upper Chamber: Add 100 µL of SCG-treated (or control) cell suspension.[1]

  • Migration: Incubate for 2 hours at 37°C, 5% CO₂.

  • Quantification:

    • Remove inserts.[1]

    • Collect cells from the lower chamber.[1]

    • Count using flow cytometry (fixed volume/time) or hemocytometer.[1]

    • Calculation: Chemotactic Index = (Migrated Cells toward Stimulus) / (Migrated Cells toward Media).[1]

Experimental Workflow Diagram

Protocol_Workflow Start Peripheral Blood Isolate CD16- Negative Selection (>98% Purity) Start->Isolate Treat SCG Pre-incubation (30 min @ 37°C) Isolate->Treat Split Split Conditions Treat->Split Assay_Chemo Transwell Migration (Stimulus: ZAS/Eotaxin) Split->Assay_Chemo Recruitment Assay_Degran Degranulation ELISA (Target: ECP Release) Split->Assay_Degran Activation Readout Data Acquisition (Flow Cytometry / OD450) Assay_Chemo->Readout Assay_Degran->Readout

Figure 2: Standardized workflow for assessing SCG efficacy on eosinophils.

Part 4: Clinical Translation & References[1]

The in vitro data correlates with clinical observations where SCG reduces eosinophilic infiltration in aspirin-intolerant asthma and allergic conjunctivitis. However, due to the short half-life and poor oral absorption of SCG, therapeutic effects on tissue eosinophilia often require consistent topical or inhalation delivery to maintain the local concentration required for GPR35 agonism and mast cell stabilization.

References
  • Effect of sodium cromoglycate and nedocromil sodium on anti-IgE-induced and anti-IgG4-induced basophil degranulation. Source: PubMed URL:[1][Link][1]

  • G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium. Source:[1][2][3] PubMed (Yang et al., 2010) URL:[1][Link]

  • Suppression of Mast Cell Activation by GPR35: GPR35 Is a Primary Target of Disodium Cromoglycate. Source: PubMed / ASPET URL:[Link]

  • Inhibition of neutrophil and eosinophil induced chemotaxis by nedocromil sodium and sodium cromoglycate. Source: PubMed (Bruijnzeel et al.) URL:[1][Link]

  • Effect of disodium cromoglycate on activation of human eosinophils and neutrophils following reversed (anti-IgE) anaphylaxis. Source: PubMed (Moqbel et al.) URL:[1][Link]

  • Eosinophil chemotaxis assay in nasal polyps by using a novel optical device EZ-TAXIScan: Role of CC-chemokine receptor 3. Source: PubMed (Ueki et al.) URL:[1][Link][1]

  • Cromolyn sodium suppresses eosinophilic inflammation in patients with aspirin-intolerant asthma. Source: PubMed (Adachi et al.) URL:[1][Link]

Sources

An In-depth Technical Guide to the Regulation of Cytokine Release from Immune Cells by Cromoglicate Sodium Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cromoglicate sodium, a synthetic derivative of khellin, has been a cornerstone in the prophylactic management of allergic conditions for decades.[1] Traditionally described as a mast cell stabilizer, its mechanism of action is primarily attributed to the inhibition of mast cell degranulation and the subsequent release of inflammatory mediators.[2][3][4] However, a growing body of evidence reveals a more complex and nuanced immunomodulatory profile. This technical guide delves into the core mechanisms by which cromoglicate sodium hydrate regulates cytokine release, not only from mast cells but also from a broader spectrum of immune cells including neutrophils, eosinophils, monocytes, and microglia. We will explore the underlying signaling pathways, provide detailed experimental protocols for quantifying these effects, and discuss the implications for future research and drug development.

The Evolving Paradigm of Cromoglicate Sodium's Mechanism of Action

While the term "mast cell stabilizer" is accurate, it only partially encapsulates the therapeutic action of cromoglicate sodium. The drug's efficacy in various inflammatory conditions suggests its influence extends beyond the classical IgE-mediated allergic cascade.[5][6] The core of its function appears to lie in its ability to modulate ion flux, particularly calcium, across the cell membrane, a critical step in the activation of numerous immune cells.[3][7][8]

Mast Cells: The Classical Target

The hallmark of an immediate hypersensitivity reaction is the degranulation of mast cells, triggered by the cross-linking of IgE antibodies bound to their high-affinity receptors (FcεRI).[9][10] This event unleashes a torrent of pre-formed mediators, such as histamine, and initiates the synthesis of newly formed lipid mediators and a host of pro-inflammatory and immunomodulatory cytokines, including TNF-α, IL-4, IL-5, and IL-6.

Cromoglicate sodium intervenes at a critical juncture in this process. It is understood to inhibit the influx of calcium ions into the mast cell following an IgE-mediated stimulus.[11][12] This prevention of the rise in intracellular calcium is pivotal, as calcium signaling is the linchpin for the fusion of granular membranes with the cell membrane, the process of exocytosis.[8] By stabilizing the mast cell and preventing degranulation, cromoglicate effectively suppresses the release of the entire suite of inflammatory mediators.[13][14][15] More recent research also indicates that cromoglicate's effect on mast cells may be more sophisticated, potentially promoting the release of the anti-inflammatory cytokine IL-10 from human mast cells, thereby actively contributing to the resolution of inflammation.[16][17][18]

cluster_membrane Cell Membrane Antigen Antigen IgE IgE Antigen->IgE Binds FcεRI FcεRI Receptor IgE->FcεRI Cross-links Signaling_Cascade Intracellular Signaling Cascade FcεRI->Signaling_Cascade Activates Ca_Channel Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Cromoglicate Cromoglicate Sodium Cromoglicate->Ca_Channel Inhibits Signaling_Cascade->Ca_Channel Opens Granule_Fusion Granule Fusion & Degranulation Ca_Influx->Granule_Fusion Triggers Cytokine_Release Release of Histamine, Cytokines (TNF-α, ILs) Granule_Fusion->Cytokine_Release

Fig 1: IgE-mediated mast cell activation and cromoglicate sodium's point of intervention.
Broadening the Scope: Effects on Other Immune Cells

Cromoglicate sodium's immunomodulatory capacity is not confined to mast cells. It exerts direct inhibitory effects on a range of other key inflammatory players:

  • Neutrophils, Eosinophils, and Monocytes: Studies have demonstrated that cromoglicate can directly inhibit the activation of human neutrophils, eosinophils, and monocytes in vitro.[19] This includes the inhibition of chemotaxis in response to certain stimuli and a reduction in intracellular calcium mobilization, mirroring its effects in mast cells.[7] Furthermore, cromoglicate has been shown to impair the antibody-dependent cell-mediated cytotoxicity (ADCC) of neutrophils and eosinophils.[20] This broad-spectrum activity against key effector cells in the inflammatory response underscores its therapeutic potential beyond allergy.[6]

  • Lymphocytes: The drug has been shown to inhibit the in vitro proliferation of peripheral blood mononuclear cells (PBMCs) from both healthy and allergic individuals following stimulation.[21] In PBMCs from atopic asthmatics, cromoglicate specifically inhibits the antigen-induced overproduction of IL-5, a key cytokine in eosinophilic inflammation, without affecting non-specific mitogen-induced cytokine release.[22] This suggests a more targeted, antigen-specific anti-inflammatory effect on T-lymphocytes.

  • Microglia: Emerging research in the field of neuroinflammation has identified a significant role for cromoglicate. In human microglial cell lines, cromoglicate dramatically reduces the secretion of a wide array of pro-inflammatory cytokines (including IL-1β, IL-6, IL-8, and IFN-γ) and chemokines following activation by TNF-α.[23] This discovery opens up new avenues for its potential application in neurodegenerative disorders where microglial activation is a key pathological feature.

cluster_cells Immune Cells Cromoglicate Cromoglicate Sodium Hydrate MastCell Mast Cells Cromoglicate->MastCell Neutrophil Neutrophils Cromoglicate->Neutrophil Eosinophil Eosinophils Cromoglicate->Eosinophil Monocyte Monocytes Cromoglicate->Monocyte Lymphocyte Lymphocytes Cromoglicate->Lymphocyte Microglia Microglia Cromoglicate->Microglia Response Inhibition of Pro-Inflammatory Cytokine Release (TNF-α, IL-1β, IL-5, IL-6, etc.) MastCell->Response Neutrophil->Response Eosinophil->Response Monocyte->Response Lymphocyte->Response Microglia->Response

Fig 2: Broad inhibitory effect of cromoglicate sodium on various immune cell types.

Experimental Framework for Quantifying Cytokine Modulation

To rigorously assess the immunomodulatory effects of cromoglicate sodium, a well-controlled in vitro experimental setup is essential. The following protocol provides a self-validating system to quantify the dose-dependent inhibition of cytokine release from stimulated immune cells using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Causality Behind Experimental Choices
  • Cell Model: We will use a human mast cell line (e.g., LAD2) or, for greater physiological relevance, primary human cord blood-derived mast cells (CBMCs).[16][17] Mast cells are chosen as the primary model due to their central role in allergy and as the classical target of cromoglicate.

  • Stimulus: Cells will be sensitized with human IgE and subsequently challenged with an anti-IgE antibody. This method specifically mimics the allergic cascade, providing a targeted and physiologically relevant activation pathway.[9][13]

  • Analyte: Tumor Necrosis Factor-alpha (TNF-α) is selected as the primary cytokine for measurement. TNF-α is a potent pro-inflammatory cytokine released rapidly by mast cells upon degranulation and plays a crucial role in orchestrating the subsequent inflammatory response.[10][24]

  • Assay Method: A quantitative sandwich ELISA is the gold standard for measuring secreted proteins in culture supernatants due to its high sensitivity, specificity, and reproducibility.[25][26][27]

Detailed Step-by-Step Protocol: TNF-α ELISA

This protocol outlines the procedure following cell culture, sensitization, and stimulation with and without cromoglicate sodium pre-treatment.

Materials:

  • 96-well high-binding microplate

  • Human TNF-α ELISA Kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, and substrate solution)[27][28]

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent (e.g., PBS with 1% BSA)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Cell culture supernatants (collected from experimental wells)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Plate Coating: Dilute the TNF-α capture antibody to the manufacturer's recommended concentration in coating buffer. Add 100 µL to each well of the 96-well plate. Seal the plate and incubate overnight at 4°C.[29]

  • Washing (1): Aspirate the coating solution from each well. Wash the plate three times with 300 µL of Wash Buffer per well. After the final wash, invert the plate and blot it firmly on absorbent paper to remove any residual buffer.[27]

  • Blocking: Add 200 µL of Assay Diluent to each well to block non-specific binding sites. Seal the plate and incubate for at least 1-2 hours at room temperature.

  • Washing (2): Repeat the wash step as described in step 2.

  • Standard and Sample Incubation:

    • Prepare a serial dilution of the recombinant human TNF-α standard according to the kit protocol (e.g., from 1000 pg/mL down to 0 pg/mL).

    • Add 100 µL of each standard, control, and experimental sample (cell culture supernatant) to the appropriate wells.

    • Seal the plate and incubate for 2 hours at room temperature.[28]

  • Washing (3): Repeat the wash step as described in step 2.

  • Detection Antibody Incubation: Dilute the biotinylated TNF-α detection antibody to the working concentration in Assay Diluent. Add 100 µL to each well. Seal the plate and incubate for 1-2 hours at room temperature.[24]

  • Washing (4): Repeat the wash step as described in step 2.

  • Enzyme Incubation: Dilute the Streptavidin-HRP conjugate to its working concentration. Add 100 µL to each well. Seal the plate and incubate for 20-30 minutes at room temperature, protected from light.

  • Washing (5): Repeat the wash step, but increase to five washes to ensure removal of all unbound enzyme.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate at room temperature in the dark for 15-20 minutes, or until a sufficient color gradient develops in the standards.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow. Gently tap the plate to ensure thorough mixing.[27]

  • Reading: Read the optical density (OD) of each well within 30 minutes using a microplate reader set to 450 nm. Wavelength correction at 570 nm is recommended if available.

Data Presentation and Interpretation

The raw OD values are used to generate a standard curve (typically a four-parameter logistic fit). The concentration of TNF-α in each experimental sample is then interpolated from this curve.

Table 1: Representative Data for Cromoglicate Sodium Inhibition of TNF-α Release

ConditionCromoglicate [µM]TNF-α [pg/mL] (Mean ± SD)% Inhibition
Unstimulated Control015.2 ± 4.5N/A
Stimulated Control0850.6 ± 55.10%
Stimulated + Cromoglicate1682.4 ± 41.319.8%
Stimulated + Cromoglicate10433.1 ± 35.849.1%
Stimulated + Cromoglicate100125.9 ± 18.285.2%
Stimulated + Cromoglicate100051.3 ± 9.794.0%

% Inhibition is calculated as: [1 - (Stimulated+Cromo - Unstimulated) / (Stimulated - Unstimulated)] x 100

Experimental Workflow Diagram

cluster_prep A. Cell Preparation & Treatment cluster_elisa B. ELISA for TNF-α cluster_data C. Data Analysis C1 Culture Mast Cells C2 Sensitize with IgE C1->C2 C3 Pre-incubate with Cromoglicate Sodium (Dose-Response) C2->C3 C4 Stimulate with Anti-IgE C3->C4 C5 Incubate & Collect Supernatant C4->C5 E3 Add Standards & Supernatants C5->E3 Transfer Samples E1 Coat Plate with Capture Ab E2 Block Plate E1->E2 E2->E3 E4 Add Detection Ab E3->E4 E5 Add Streptavidin-HRP E4->E5 E6 Add Substrate E5->E6 E7 Add Stop Solution E6->E7 D1 Read OD at 450nm E7->D1 Measure Results D2 Generate Standard Curve D1->D2 D3 Calculate TNF-α Concentration [pg/mL] D2->D3 D4 Determine % Inhibition D3->D4

Sources

molecular targets of cromoglicate sodium hydrate in inflammatory pathways

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular pharmacology of Cromoglicate Sodium (Cromolyn), moving beyond the traditional "mast cell stabilizer" label to explore its specific interaction with GPR35, S100 proteins, and Annexin A1.

Executive Summary: The Paradigm Shift

Historically, Cromoglicate Sodium (DSCG) was defined phenomenologically as a "mast cell stabilizer" that prevented degranulation through undefined alterations in membrane fluidity.[1] Modern pharmacodynamics has revised this view.[1] We now understand DSCG as a multi-target pharmacophore with distinct molecular ligands.[1]

The core mechanisms driving its anti-inflammatory profile are:

  • GPR35 Agonism: Activation of G-protein coupled receptor 35, leading to cytoskeletal stabilization via the RhoA pathway.[1]

  • S100/RAGE Blockade: Direct binding to S100A12/A13, preventing RAGE (Receptor for Advanced Glycation End-products) activation.[1][2]

  • Annexin A1 Mobilization: PKC-dependent release of the anti-inflammatory protein Annexin A1.[1][3]

The GPR35 Axis: The Primary Target

Recent ligand-receptor pairing studies have identified GPR35 (an orphan G-protein coupled receptor) as a high-affinity target for DSCG.[1]

Mechanism of Action

DSCG acts as a potent agonist at GPR35.[1] While GPR35 is predominantly


-coupled (inhibiting cAMP), its role in mast cells involves the modulation of the cytoskeleton.[1]
  • The RhoA Connection: DSCG binding to GPR35 triggers the activation of the small GTPase RhoA .

  • Cytoskeletal Lock: Active RhoA promotes the stability of filamentous actin (F-actin).[1] Mast cell degranulation requires the rapid disassembly of the cortical F-actin ring to allow granules to fuse with the plasma membrane. By maintaining F-actin integrity, DSCG physically "locks" the granules inside the cell.[1]

Signaling Pathway Visualization

The following diagram illustrates the GPR35-mediated inhibition of degranulation.[1]

GPR35_Pathway DSCG Cromoglicate Sodium GPR35 GPR35 Receptor (Surface) DSCG->GPR35 Agonist Binding Gi Gi/o Complex GPR35->Gi Coupling RhoA RhoA (GTPase) Activation GPR35->RhoA Signaling Cascade Actin F-Actin Stabilization RhoA->Actin Promotes Polymerization Granule Secretory Granule Actin->Granule Physical Barrier Fusion Membrane Fusion (Exocytosis) Granule->Fusion Blocked by Actin

Caption: DSCG activates GPR35, triggering RhoA. This stabilizes F-actin, creating a physical barrier that prevents granule fusion.[1]

The S100/RAGE Interface: Non-Mast Cell Anti-Inflammation

DSCG exhibits efficacy in conditions unrelated to mast cells (e.g., idiopathic pulmonary fibrosis, atherosclerosis). This is mediated by its interaction with the S100 protein family .[1]

Molecular Interaction

DSCG binds specifically to S100A12 (calgranulin C) and S100A13 .[1]

  • RAGE Antagonism: S100A12 is a ligand for RAGE.[1] The binding of DSCG to S100A12 sterically hinders the S100-RAGE interaction.[1]

  • Downstream Effect: This blockade inhibits the nuclear translocation of NF-κB , thereby reducing the transcription of pro-inflammatory cytokines (IL-6, TNF-α) and adhesion molecules (VCAM-1).[1]

Quantitative Binding Data

The following table summarizes the binding affinities of DSCG to various molecular targets.

Target ProteinInteraction TypeEst.[1] Affinity (

/

)
Physiological Outcome
GPR35 (Human) Agonist

Cytoskeletal stabilization; inhibition of degranulation.[1]
S100A12 Direct Binding

Prevention of RAGE activation; reduced NF-κB signaling.[1]
S100A13 Direct Binding

Inhibition of non-classical secretion pathways.[1]
Annexin A1 Inducer

(Indirect)
Release of Annexin A1; inhibition of PLA2.[1]

Experimental Validation Protocols

As an application scientist, you must validate these targets using robust, self-validating assays. Below are the two critical protocols for verifying DSCG activity.

Protocol A: -Hexosaminidase Release Assay (Functional Potency)

This assay measures the inhibition of degranulation in RBL-2H3 cells.[1] It is the gold standard for testing "mast cell stabilization."[1]

Materials:

  • RBL-2H3 Cells (ATCC CRL-2256).[1]

  • Anti-DNP IgE (monoclonal).[1]

  • DNP-BSA (Antigen).[1]

  • Substrate: p-nitrophenyl-N-acetyl-

    
    -D-glucosaminide (PNAG).[1][4]
    
  • Tyrode’s Buffer (pH 7.4).[1]

Workflow:

  • Sensitization: Seed RBL-2H3 cells (

    
    /well) in 96-well plates. Incubate overnight with Anti-DNP IgE (
    
    
    
    ).[1]
  • Wash: Remove media and wash 2x with Tyrode’s buffer to remove unbound IgE.[1]

  • Drug Treatment: Add Cromoglicate Sodium (titration:

    
    ) in Tyrode’s buffer. Incubate for 15 minutes  at 37°C.
    
    • Control: Vehicle (buffer only).[1]

    • Positive Control: Quercetin or Staurosporine.[1]

  • Stimulation: Add DNP-BSA (final conc.

    
    ) to induce cross-linking.[1] Incubate for 30-60 minutes .
    
  • Supernatant Collection: Transfer

    
     of supernatant to a fresh plate (Extracellular activity).
    
  • Lysis: Lyse remaining cells with 0.1% Triton X-100 (Intracellular activity).[1]

  • Development: Add

    
     PNAG substrate (4 mM in citrate buffer, pH 4.5) to both supernatant and lysate.[1] Incubate 1h at 37°C.
    
  • Stop: Add

    
     Glycine buffer (pH 10.7) to stop the reaction. Read Absorbance at 405 nm .[1]
    

Calculation:



Validation: DSCG should show a dose-dependent reduction in % Release with an 

typically in the micromolar range.[1]
Protocol B: Calcium Flux Assay (GPR35/Channel Modulation)

To assess the effect on calcium dynamics (either via GPR35 or channel blockade).[1]

Workflow Diagram:

Calcium_Protocol Step1 1. Seed Cells (HEK-GPR35 or RBL) Step2 2. Load Dye (Fluo-4 AM + Probenecid) Step1->Step2 Step3 3. Baseline Read (FLIPR/Reader) Step2->Step3 Step4 4. Inject DSCG (Agonist Mode) Step3->Step4 Step5 5. Measure Flux (RFU Increase) Step4->Step5

Caption: Workflow for measuring GPR35-mediated Calcium mobilization. Probenecid prevents dye leakage.[1]

Critical Note on Causality: If using HEK293-GPR35 cells, DSCG will cause a spike in calcium (agonist effect).[1] If using Mast Cells stimulated with IgE, DSCG may blunt the massive calcium influx caused by antigen (stabilizer effect).[1] Distinguishing these two modes is vital for data interpretation.

References

  • Yang, Y., et al. (2010). "G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium."[1][5] Pharmacology.[1][3][6][7][8][9][10][11] Link

  • Shishibori, T., et al. (1999). "Three distinct anti-allergic drugs, amlexanox, cromolyn and tranilast, bind to S100A12 and S100A13 of the S100 protein family." Biochemical Journal. Link

  • Yazid, S., et al. (2013). "Anti-allergic cromones inhibit histamine and eicosanoid release from activated human and murine mast cells by releasing Annexin A1."[3] PLoS ONE. Link

  • Oka, M., et al. (2024). "Suppression of Mast Cell Activation by GPR35: GPR35 Is a Primary Target of Disodium Cromoglycate."[1][12][13] Journal of Pharmacology and Experimental Therapeutics. Link

  • Naal, R.M., et al. (2004). "A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation."[1] Journal of Visualized Experiments. Link

Sources

An In-depth Technical Guide to the Structural Activity Relationship of Cromoglicate Sodium Hydrate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the structural activity relationship (SAR) of cromoglicate sodium hydrate and its analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the critical molecular features governing the mast cell-stabilizing activity of this important class of anti-allergic compounds. We will dissect the cromoglicate scaffold, analyze the impact of structural modifications, and detail the experimental protocols essential for evaluating the efficacy of novel analogs.

Introduction: Cromoglicate Sodium - A Paradigm in Mast Cell Stabilization

Discovered in the 1960s, cromoglicate sodium (also known as disodium cromoglycate) remains a cornerstone in the management of allergic conditions such as asthma, allergic rhinitis, and conjunctivitis.[1][2][3] Its therapeutic effect stems from a unique mechanism of action: the stabilization of mast cells.[1][4] Upon exposure to an allergen, sensitized mast cells degranulate, releasing a cascade of inflammatory mediators including histamine, leukotrienes, and prostaglandins.[1][2] Cromoglicate sodium acts prophylactically by inhibiting this degranulation process, thereby preventing the onset of allergic symptoms.[1][4] Unlike antihistamines, which block the action of already-released histamine, cromoglicate prevents the release of these mediators in the first place.[1]

The parent compound, cromoglicate sodium, is a symmetric molecule derived from khellin, a natural product extracted from the Ammi visnaga plant.[1] It is characterized by two chromone-2-carboxylic acid moieties linked by a propan-2-ol bridge. Despite its efficacy, cromoglicate sodium suffers from poor oral bioavailability (less than 1%), necessitating localized administration via inhalation, nasal spray, or eye drops.[1][2] This limitation has been a major driving force for the development of analogs with improved pharmacokinetic profiles and enhanced potency.

The Cromoglicate Scaffold: A Trifecta of Essential Moieties

The biological activity of cromoglicate and its analogs is intrinsically tied to its distinct molecular architecture. Understanding the contribution of each component is fundamental to deciphering its SAR.

  • The Bis-Chromone Core: The presence of two planar chromone (4H-1-benzopyran-4-one) ring systems is a hallmark of this class of compounds.[5][6][7] These aromatic systems are crucial for interacting with the putative biological target on the mast cell surface. The planarity and electron distribution of the chromone rings are thought to be critical for binding.

  • The Flexible Linker: The two chromone rings are connected by a flexible linker. In cromoglicate, this is a 2-hydroxypropyloxy chain. The length, flexibility, and chemical nature of this linker are paramount.[8][9] It dictates the spatial orientation and distance between the two chromone moieties, which must be optimal for effective engagement with the target.

  • The Carboxylic Acid Groups: The carboxylate groups at the 2-position of each chromone ring are essential for activity. At physiological pH, these groups are ionized, rendering the molecule highly polar and water-soluble. This feature is believed to be critical for the interaction with the receptor, likely through ionic bonding or hydrogen bonding.

The interplay between these three components forms the basis of the SAR for this class of compounds.

Decoding the Structural Activity Relationship (SAR)

Extensive research has been dedicated to modifying the cromoglicate scaffold to enhance its mast cell-stabilizing activity and improve its drug-like properties. The following sections summarize the key SAR findings.

Modifications to the Chromone Rings

The chromone rings offer several positions for substitution, and modifications at these sites have yielded valuable insights.

  • Substitution on the Benzo Moiety:

    • Position 5: Introduction of a hydroxyl group at the 5-position generally maintains or slightly enhances activity.

    • Positions 6, 7, and 8: Substitution with small, lipophilic groups such as methyl or chloro at these positions can be tolerated, but larger groups tend to decrease activity. The introduction of polar substituents is generally detrimental.

  • The Pyran-4-one Ring:

    • The carbonyl group at position 4 is essential for activity. Its reduction or replacement leads to a significant loss of potency.

    • The double bond between C2 and C3 is also critical. Saturation of this bond to form a chromanone derivative results in a marked decrease in activity.

The Pivotal Role of the Linker

The linker has been a major focus of analog design, as it controls the critical distance and orientation of the two chromone rings.

  • Linker Length: The optimal linker length corresponds to a chain of 3 to 5 atoms connecting the two chromone oxygen atoms. Shortening or lengthening the chain beyond this range significantly reduces activity. This suggests a specific spatial requirement for the two chromone rings to bind effectively to their target.

  • Linker Composition: The presence of a central hydroxyl group, as in cromoglicate, is not strictly necessary for activity but can influence solubility and potency. Replacing the ether linkages with thioether or amino functionalities has been explored, with varying degrees of success. The key is to maintain the overall flexibility and length of the linker.

The Indispensable Carboxylic Acid Groups

The acidic nature of the C2-substituent is a stringent requirement for mast cell-stabilizing activity.

  • Esterification and Amidation: Conversion of the carboxylic acid groups to their corresponding esters or amides results in a complete loss of activity. This underscores the importance of the anionic carboxylate groups for receptor binding.

  • Bioisosteric Replacement: Replacing the carboxylic acid group with other acidic bioisosteres, such as a tetrazole ring, can retain or even enhance activity. This strategy has been a key area of investigation in the quest for analogs with improved oral bioavailability, as tetrazoles can offer a more favorable pharmacokinetic profile.

SAR Summary Diagram

SAR_Cromoglicate cluster_scaffold Cromoglicate Analog Scaffold cluster_chromone Chromone Ring Modifications cluster_linker Linker Modifications Chromone_1 Chromone Ring 1 Linker Linker C2_Carboxylate C2: Carboxylate/Acidic Bioisostere (Essential for activity) Chromone_1->C2_Carboxylate Modification Point C4_Carbonyl C4: Carbonyl (Essential for activity) Chromone_1->C4_Carbonyl Modification Point C5_Substitution C5: Small, polar groups tolerated (e.g., -OH) Chromone_1->C5_Substitution Modification Point C678_Substitution C6, C7, C8: Small, lipophilic groups tolerated Chromone_1->C678_Substitution Modification Point Chromone_2 Chromone Ring 2 Length Optimal Length: 3-5 atoms Linker->Length Property Flexibility Flexibility is key Linker->Flexibility Property

Caption: Key structural features of cromoglicate analogs influencing mast cell stabilizing activity.

Experimental Protocols for Activity Evaluation

The development of novel cromoglicate analogs relies on robust and reproducible bioassays to quantify their mast cell-stabilizing potential. The following protocols are standard in the field.

In Vitro Mast Cell Degranulation Assay

This assay is the primary in vitro method for assessing the ability of a compound to inhibit the release of inflammatory mediators from mast cells.

Principle: Rat basophilic leukemia (RBL-2H3) cells, a mast cell analog, are sensitized with anti-dinitrophenyl (DNP) IgE. Subsequent cross-linking of the IgE receptors with DNP-human serum albumin (HSA) triggers degranulation. The extent of degranulation is quantified by measuring the activity of a released granular enzyme, β-hexosaminidase.

Step-by-Step Methodology:

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells in Eagle's minimal essential medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics.

    • Seed cells into 24-well plates at a density of 2 x 10^5 cells/well.

    • Sensitize the cells by adding anti-DNP IgE (0.5 µg/mL) to the culture medium and incubate for 24 hours.

  • Compound Treatment:

    • Wash the sensitized cells twice with Tyrode's buffer.

    • Add 200 µL of Tyrode's buffer containing the test compound (cromoglicate analog) at various concentrations.

    • Incubate for 30 minutes at 37°C.

  • Induction of Degranulation:

    • Add 20 µL of DNP-HSA (10 µg/mL) to each well to induce degranulation.

    • Incubate for 1 hour at 37°C.

  • Quantification of β-Hexosaminidase Release:

    • Centrifuge the plate to pellet the cells.

    • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution.

    • Incubate for 1 hour at 37°C.

    • Stop the reaction by adding 100 µL of 0.2 M glycine-NaOH buffer (pH 10.7).

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of β-hexosaminidase release for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the log of the compound concentration.

Workflow for In Vitro Mast Cell Degranulation Assay

Degranulation_Assay_Workflow start Start culture Culture RBL-2H3 Cells start->culture sensitize Sensitize with Anti-DNP IgE (24 hours) culture->sensitize wash Wash Cells sensitize->wash add_compound Add Test Analog (30 min incubation) wash->add_compound induce Induce Degranulation (DNP-HSA, 1 hour) add_compound->induce collect_supernatant Collect Supernatant induce->collect_supernatant enzyme_assay β-Hexosaminidase Assay (pNAG substrate) collect_supernatant->enzyme_assay measure Measure Absorbance at 405 nm enzyme_assay->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: Workflow for the in vitro evaluation of mast cell degranulation inhibitors.

In Vivo Passive Cutaneous Anaphylaxis (PCA) Assay

The PCA model is a classic in vivo assay to evaluate the anti-allergic activity of compounds in a living organism.

Principle: A localized allergic reaction is induced in the skin of a rat or mouse. The animal is passively sensitized by an intradermal injection of IgE antibodies. A subsequent intravenous challenge with the specific antigen and a dye (Evans blue) results in localized mast cell degranulation, leading to increased vascular permeability and leakage of the dye into the surrounding tissue. An effective mast cell stabilizer will inhibit this process.

Step-by-Step Methodology:

  • Sensitization:

    • Anesthetize male Wistar rats (200-250 g).

    • Shave the dorsal skin.

    • Administer intradermal injections of anti-DNP IgE at multiple sites on the back.

    • Allow a sensitization period of 24-48 hours.

  • Compound Administration:

    • Administer the test compound (cromoglicate analog) via the desired route (e.g., oral, intravenous) at a specified time before the antigen challenge. The control group receives the vehicle.

  • Antigen Challenge and Dye Injection:

    • Inject a solution containing the antigen (DNP-HSA) and Evans blue dye intravenously.

  • Evaluation of Reaction:

    • After 30 minutes, euthanize the animals.

    • Excise the dorsal skin and measure the diameter and intensity of the blue spots at the injection sites.

    • For a more quantitative analysis, the dye can be extracted from the skin tissue using formamide and the absorbance measured spectrophotometrically.

  • Data Analysis:

    • Calculate the percentage of inhibition of the PCA reaction for the treated groups compared to the vehicle control group.

Workflow for In Vivo Passive Cutaneous Anaphylaxis (PCA) Assay

PCA_Assay_Workflow start Start sensitize Intradermal Injection of IgE in Rat Dorsal Skin start->sensitize sensitization_period Sensitization Period (24-48 hours) sensitize->sensitization_period administer_compound Administer Test Analog sensitization_period->administer_compound challenge Intravenous Antigen Challenge with Evans Blue Dye administer_compound->challenge wait Wait 30 Minutes challenge->wait euthanize Euthanize Animal wait->euthanize excise_skin Excise Dorsal Skin euthanize->excise_skin measure Measure Dye Extravasation excise_skin->measure analyze Calculate % Inhibition measure->analyze end End analyze->end

Caption: Workflow for the in vivo evaluation of anti-allergic activity using the PCA model.

Data Summary: SAR of Cromoglicate Analogs

The following table summarizes the general SAR trends observed for cromoglicate analogs. The activity is represented qualitatively based on published data.

Modification Area Specific Modification Effect on Mast Cell Stabilizing Activity
Chromone Ring Replacement of C2-COOH with ester or amideAbolished
Replacement of C2-COOH with tetrazoleMaintained or Increased
Saturation of C2=C3 double bondSignificantly Decreased
Substitution at C5 with -OHMaintained
Substitution at C6, C7, C8 with small alkyl/haloMaintained or Slightly Decreased
Linker Linker chain length < 3 atomsDecreased
Linker chain length > 5 atomsDecreased
Replacement of ether with thioetherMaintained

Conclusion and Future Directions

The structural activity relationship of this compound analogs is well-defined, with the bis-chromone scaffold, the linker, and the acidic functional groups all playing critical roles. The primary challenge remains the development of orally bioavailable analogs that retain the high mast cell-stabilizing activity and excellent safety profile of the parent compound.

Future research in this area will likely focus on:

  • Prodrug Strategies: Designing prodrugs that mask the polar carboxylate groups to enhance absorption, which are then cleaved in vivo to release the active compound.[10]

  • Novel Scaffolds: Moving beyond the traditional bis-chromone scaffold to identify new chemotypes that mimic the essential pharmacophoric features of cromoglicate.

  • Target Deconvolution: A more profound understanding of the molecular target(s) of cromoglicate on mast cells would enable more rational, structure-based drug design.

By leveraging the extensive SAR knowledge base and employing modern drug discovery techniques, the development of next-generation mast cell stabilizers with superior therapeutic profiles is an achievable goal.

References

  • Cromolyn Sodium - StatPearls - NCBI Bookshelf. (2024, October 28).
  • PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrNALCROM® Sodium Cromoglicate Capsules Capsules, 100 mg, Oral Oral. (2022, January 5). sanofi-aventis Canada Inc.
  • Pharmacology of Sodium Cromoglycate (Cromolyn Sodium) ; Mechanism of action, Pharmacokinetics, Uses. (2025, April 2). YouTube.
  • Introduction of sodium cromoglyc
  • US10398673B2 - Mast cell stabilizers treatment for systemic disorders. (n.d.).
  • Biological and Medicinal Properties of Natural Chromones and Chromanones. (n.d.). PMC.
  • Chromone Containing Hybrid Analogs: Synthesis and Applications in Medicinal Chemistry. (2023, August 15). Chem Biodivers.
  • Linkers Having a Crucial Role in Antibody–Drug Conjug
  • Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. (2021, May 12).
  • Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. (n.d.). IJRAR.org.
  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (n.d.). PMC.
  • Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. (2022, May 25). MDPI.
  • Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. (2023, March 30).
  • Understanding the Critical Role of Linkers in Advancing ADCs. (n.d.). Veranova.
  • Synthesis and biological evaluation of chromone-3-carboxamides. (n.d.).
  • What Are AOC Linkers?. (2025, June 10). BroadPharm.
  • Mast cell stabilizers: from pathogenic roles to targeting therapies. (2024, August 1). PMC.
  • Mast Cell Stabilisers. (n.d.). Arrow@TU Dublin.

Sources

Methodological & Application

Protocol: Preparation and Optimization of Cromoglicate Sodium Hydrate Solutions for In Vitro Mast Cell Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Overview

Cromoglicate Sodium (Sodium Cromoglycate; Cromolyn Sodium) is a classic mast cell stabilizer used extensively to study the inhibition of degranulation and histamine release.[1][2][3][4] Unlike antihistamines which block receptors downstream, Cromoglicate acts upstream by stabilizing the mast cell membrane, primarily through the blockade of calcium channels and the modulation of Annexin A1 signaling.

This protocol details the precise preparation of Cromoglicate Sodium Hydrate solutions, addressing the critical solubility limits, hydration correction factors, and stability concerns necessary for reproducible in vitro data.

Physicochemical Profile

Understanding the chemical nature of the salt is prerequisite to accurate dosing. Cromoglicate Sodium is hygroscopic; failure to account for water content is a common source of experimental error.[5]

ParameterSpecificationNotes
Compound Name Sodium Cromoglicate (Disodium Cromoglycate)
CAS Number 15826-37-6
Formula C₂₃H₁₄Na₂O₁₁[1][2][3][4][5][6][7][8][9] · xH₂OOften supplied as a hydrate.[3][5][6]
Molecular Weight 512.33 g/mol (Anhydrous)CRITICAL: Check CoA for batch-specific water content.[1][3][5][6]
Solubility (Water) ~50 mg/mL (~100 mM)Freely soluble.[1][3][5][6]
Solubility (Ethanol) InsolubleDo not use organic solvents like EtOH or Ether.[1][3][4][5][6]
Solubility (DMSO) Poor / Not RecommendedAqueous preparation is superior and avoids DMSO cytotoxicity.[1][3][5][6]
Appearance White crystalline powderHygroscopic; protect from moisture.[1][3][5][6]
pKa ~2.0 (Acidic moieties)Solution pH should be kept near neutral (pH 6.0–7.5).[1][3][5][6]

Stock Solution Preparation Protocol

A. The "Hydrate" Correction Factor

Commercial Cromoglicate Sodium is often supplied as a hydrate (containing variable water molecules).[1][3][5][6] To ensure you are dosing the correct molarity of the active drug, you must correct for the water content listed on the Certificate of Analysis (CoA).

Formula:


[1][3][5][6]
B. Step-by-Step Preparation (50 mM Stock)

Target Volume: 10 mL Target Concentration: 50 mM Solvent: Sterile Distilled Water (Cell Culture Grade)[1][3][5][6]

  • Calculate Mass:

    • Required Moles:

      
      [3][5][6]
      
    • Base Mass:

      
       (256.2 mg)[1][3][5][6]
      
    • Correction Example: If CoA states 10% water:

      
      [3][5][6]
      
  • Weighing: Weigh the corrected amount of powder into a sterile 15 mL conical tube.

  • Solubilization: Add roughly 80% of the target volume (8 mL) of sterile water.

    • Note: Do not use PBS for the initial high-concentration stock (50 mM) to avoid common-ion effect precipitation, though it is rare at this concentration.[3][5][6] Water is safer.[3][5][6]

  • Mixing: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless to pale yellow.[5][8]

  • Final Volume: Adjust volume to exactly 10 mL with sterile water.

  • Sterilization:

    • Method: Syringe filtration (0.22 µm).[3][5][6]

    • Membrane: PES (Polyethersulfone) or PVDF.[1][3][5][6] Nylon is acceptable.[3][5][6]

    • Warning: Do NOT autoclave. Thermal stress can degrade the chromone ring structure.[3][5][6]

  • Storage: Aliquot into light-protective (amber) tubes.

    • 4°C: Stable for 2–4 weeks.[3][5][6]

    • -20°C: Stable for 6 months.[3][5][6] Avoid repeated freeze-thaw cycles.[3][5][6]

In Vitro Experimental Application

A. Dosing Strategy

Cromoglicate Sodium has a bell-shaped dose-response curve in some assays. A wide titration range is recommended for initial optimization.

Dilution Scheme (Example for 10 mL Culture Media):

Final Assay Conc.Volume of 50 mM StockVolume of Media
1 mM (High)200 µL9.80 mL
100 µM (Standard)20 µL9.98 mL
10 µM (Low)2 µL9.998 mL
Vehicle Control 20 µL (Water)9.98 mL
B. Incubation Protocol

Cromoglicate is a prophylactic stabilizer.[3][5][6] It must be present before the mast cells are challenged with antigen or degranulation agents (e.g., Compound 48/80).[3]

  • Seed Cells: Plate Mast cells (e.g., RBL-2H3, HMC-1) and allow adherence/recovery.[1][3][5][6]

  • Pre-Incubation (Critical): Replace media with Cromoglicate-containing media.

    • Duration: Incubate for 15–30 minutes at 37°C.

    • Reasoning: This allows the drug to interact with the membrane chloride/calcium channels and initiate the phosphorylation of moesin/Annexin A1 mobilization.

  • Challenge: Add the degranulation stimulus (e.g., IgE/Antigen complex) directly to the Cromoglicate media.[3] Do not wash the drug off.[3][5][6]

  • Readout: Measure β-hexosaminidase release or histamine levels after 30–60 minutes.

Mechanistic Insight: Mast Cell Stabilization

Cromoglicate Sodium functions by "freezing" the mast cell membrane dynamics.[3][5] It inhibits the chloride channels (Cl⁻) which are necessary to maintain the electrochemical driving force for Calcium (Ca²⁺) influx.[3][5][6] Without Ca²⁺ entry, the SNARE-mediated fusion of histamine granules with the plasma membrane is blocked.

MastCellStabilization Antigen Antigen / Allergen IgE_Receptor IgE - FcεRI Complex Antigen->IgE_Receptor Cross-linking Signaling Syk/Lyn Kinase Activation IgE_Receptor->Signaling Chloride_Channel Cl- Channel (Volume Regulated) Signaling->Chloride_Channel Activates Calcium_Channel Ca2+ Channel (CRAC) Signaling->Calcium_Channel Opens Membrane_Hyperpol Membrane Hyperpolarization Chloride_Channel->Membrane_Hyperpol Maintains Driving Force Calcium_Influx Ca2+ Influx Membrane_Hyperpol->Calcium_Influx Facilitates Calcium_Channel->Calcium_Influx Degranulation Granule Fusion & Histamine Release Calcium_Influx->Degranulation Triggers Cromoglicate Cromoglicate Sodium (Therapeutic Agent) Cromoglicate->Chloride_Channel BLOCKS Cromoglicate->Calcium_Channel Indirect Inhibition

Figure 1: Mechanism of Action.[1][3][5][6][10][11] Cromoglicate prevents degranulation by blocking Cl⁻ transport, thereby disrupting the electrochemical gradient required for Ca²⁺ influx.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Precipitate in Stock Temperature too low or concentration >100mMWarm to 37°C and vortex.[1][3][5][6] Ensure stock is ≤50 mM.[3][5][6][11]
Yellow Discoloration Photo-oxidationDiscard solution.[1][3][5][6] Store new batch in amber tubes/foil.
No Inhibition Observed Drug washed off before challengeDo not wash. Cromoglicate must be present during the challenge.[1][3][5][6]
High Cell Death Osmotic stress or pH driftCheck pH of final media.[3][5][6] Ensure stock was made in water/PBS, not DMSO.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 27503: Disodium Cromoglycate.[3][5][6] Available at: [Link][1][3][5][6]

  • Yazid, S., et al. (2013). "Anti-allergic cromones inhibit histamine and eicosanoid release from activated human and murine mast cells by releasing Annexin A1."[9] PLoS One, 8(3), e58963.[9] (Mechanistic reference regarding Annexin A1).

  • Heinke, S., et al. (1995). "Inhibition of volume-activated chloride currents in endothelial cells by chromones."[1][3][5][6][9] British Journal of Pharmacology, 115(8), 1393-1398.[3][9] (Mechanistic reference regarding Chloride channels).

Sources

Application Notes and Protocols: Cromoglicate Sodium Hydrate for Inhibiting Histamine Release in LAD2 Human Mast Cells

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cromoglicate sodium hydrate to inhibit histamine release in the LAD2 human mast cell line. We delve into the scientific rationale behind the experimental design, provide detailed, step-by-step protocols for cell culture, induction of histamine release, and its quantification, and offer insights into data interpretation. The protocols described herein are designed to be self-validating, ensuring robust and reproducible results.

Introduction: The Role of Mast Cells and the Utility of Cromoglicate Sodium

Mast cells are critical effector cells of the immune system, playing a central role in allergic reactions and inflammatory processes.[1][2] Upon activation, they undergo degranulation, releasing a plethora of pre-formed and newly synthesized inflammatory mediators, with histamine being a primary and potent example.[2][3] The human mast cell line, LAD2, serves as a valuable in vitro model for studying human mast cell biology.[4][5] Derived from a patient with aggressive mastocytosis, these non-adherent cells are dependent on stem cell factor (SCF) for growth and express functional FcεRI receptors, making them a suitable system for investigating mast cell activation and degranulation.[4][5]

Cromoglicate sodium, also known as cromolyn sodium, is a well-established mast cell stabilizer.[6][7] Its primary mechanism of action involves the inhibition of mast cell degranulation, thereby preventing the release of histamine and other inflammatory mediators.[6][7][8] While the precise molecular mechanism is not fully elucidated, it is understood to stabilize the mast cell membrane.[9][10] This property makes cromoglicate sodium a crucial tool for studying the pathways of mast cell activation and for screening potential anti-allergic and anti-inflammatory compounds.

These application notes will guide users through the process of culturing LAD2 cells, preparing and applying this compound, inducing histamine release through common stimuli, and quantifying the extent of inhibition.

Materials and Reagents

A detailed list of necessary materials and reagents is provided below.

Reagent Supplier Catalogue No. Storage
LAD2 Human Mast Cell LineCommercially Availablee.g., BioCat T8157Liquid Nitrogen
StemPro™-34 SFMThermo Fisher Scientific106390112-8°C
Stem Cell Factor (SCF), humanPeproTech300-07-20°C
L-GlutamineThermo Fisher Scientific25030081-20°C
Penicillin-StreptomycinThermo Fisher Scientific15140122-20°C
This compoundSigma-AldrichC0399Room Temperature
Compound 48/80Sigma-AldrichC2313Room Temperature
Substance PSigma-AldrichP3140-20°C
Anti-Human IgE (for sensitization)VariesVaries2-8°C
Goat Anti-Human IgE (for cross-linking)VariesVaries2-8°C
Tyrode's BufferIn-house preparation or VariesVariesRoom Temperature
Histamine ELISA KitVariesVaries2-8°C
Phosphate Buffered Saline (PBS)VariesVariesRoom Temperature
Trypan Blue StainThermo Fisher ScientificT10282Room Temperature

Experimental Protocols

Part 1: LAD2 Human Mast Cell Culture

The successful execution of any experiment involving LAD2 cells hinges on their proper maintenance. These cells are known to be slow-growing and require specific culture conditions to maintain their viability and functionality.[4]

Protocol 1: Thawing and Culturing LAD2 Cells

  • Preparation: Pre-warm complete growth medium (StemPro™-34 SFM supplemented with 100 ng/mL human SCF, 2 mM L-Glutamine, and 1% Penicillin-Streptomycin) to 37°C.

  • Thawing: Quickly thaw a cryovial of LAD2 cells in a 37°C water bath.

  • Initial Culture: Gently transfer the thawed cell suspension into a T25 culture flask containing 5-10 mL of pre-warmed complete growth medium.

  • Incubation: Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂.

  • Media Change: After 24 hours, centrifuge the cells at a low speed (e.g., 200 x g for 5 minutes) and resuspend the cell pellet in fresh, pre-warmed complete growth medium to remove cryopreservative.

  • Maintenance: Maintain the cell density between 0.2 x 10⁶ and 1 x 10⁶ cells/mL. Perform a half-media change weekly by centrifuging the cells and resuspending them in a 1:1 mixture of old and new medium.[4] It is normal to observe some cell death in the initial weeks after thawing.[4][11]

  • Functionality Check: It is crucial to periodically assess the degranulation capacity of the LAD2 cells (e.g., every 2 months) to ensure they retain their functionality.[4]

Thawing_and_Culturing_LAD2_Cells cluster_prep Preparation cluster_culture Initial Culture & Maintenance cluster_qc Quality Control Thaw Thaw Cryovial (37°C Water Bath) Transfer Transfer to T25 Flask Thaw->Transfer Prewarm Pre-warm Complete Medium Prewarm->Transfer Incubate Incubate (37°C, 5% CO₂) Transfer->Incubate Media_Change 24h Media Change (Remove Cryoprotectant) Incubate->Media_Change Maintain Maintain Density (0.2-1x10^6 cells/mL) Media_Change->Maintain Half_Media Weekly Half-Media Change Maintain->Half_Media Function_Check Periodic Degranulation Assay (every 2 months) Maintain->Function_Check Half_Media->Maintain Continue Culture

Figure 1. Workflow for thawing and culturing LAD2 human mast cells.
Part 2: Preparation of this compound Solution

Cromoglicate sodium is soluble in water.[10][12] A stock solution should be prepared and then diluted to the desired working concentrations.

Protocol 2: Cromoglicate Sodium Solution Preparation

  • Weighing: Accurately weigh out the desired amount of this compound powder.

  • Dissolving: Dissolve the powder in sterile, purified water or an appropriate buffer (e.g., Tyrode's buffer) to create a stock solution (e.g., 10 mM). Gentle warming may be required for higher concentrations.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Store the stock solution at 2-8°C, protected from light. For long-term storage, aliquots can be stored at -20°C.

  • Working Dilutions: On the day of the experiment, prepare fresh serial dilutions of the cromoglicate sodium stock solution in the assay buffer (e.g., Tyrode's buffer) to achieve the desired final concentrations for treating the cells.

Part 3: Histamine Release Assay

This protocol outlines the steps for inducing histamine release from LAD2 cells and assessing the inhibitory effect of cromoglicate sodium. A common method for inducing degranulation is through the use of secretagogues like Compound 48/80 or Substance P, or via IgE-mediated activation.[13][14][15]

Protocol 3: Inhibition of Histamine Release

  • Cell Preparation: Harvest LAD2 cells from culture by centrifugation (200 x g for 5 minutes). Wash the cells twice with Tyrode's buffer and resuspend them in the same buffer at a concentration of 0.5-1 x 10⁶ cells/mL.

  • Pre-incubation with Cromoglicate Sodium: Aliquot the cell suspension into microcentrifuge tubes or a 96-well plate. Add the various dilutions of cromoglicate sodium to the respective tubes/wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (buffer only).

  • Induction of Histamine Release:

    • For Secretagogue-Induced Release: Add the chosen secretagogue (e.g., Compound 48/80 at a final concentration of 1-10 µg/mL or Substance P at a final concentration of 1-10 µM) to the cell suspensions.

    • For IgE-Mediated Release: For IgE-mediated activation, cells should be sensitized with human IgE (e.g., 1 µg/mL) for at least 2 hours (or overnight) prior to the experiment. After sensitization, wash the cells to remove unbound IgE, then add the cross-linking agent (e.g., anti-IgE antibody at 10 µg/mL).[13]

  • Incubation: Incubate the cells with the stimulus for 30 minutes at 37°C.

  • Termination of Reaction: Stop the reaction by placing the tubes/plate on ice and centrifuging at 400 x g for 5 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully collect the supernatants, which contain the released histamine, and transfer them to fresh tubes/wells.

  • Total Histamine (Positive Control): To determine the total histamine content, lyse an equal number of untreated cells by repeated freeze-thaw cycles or by adding a lysing agent (e.g., Triton X-100).

  • Spontaneous Release (Negative Control): A sample of cells incubated with buffer alone (without any stimulus) will serve as the spontaneous release control.

  • Histamine Quantification: Measure the histamine concentration in the collected supernatants using a commercially available Histamine ELISA kit, following the manufacturer's instructions.[16] Alternative methods include spectrofluorometric assays or flow cytometry.[2][3][17]

Histamine_Release_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_collection Sample Collection cluster_quantification Quantification Harvest_Wash Harvest & Wash LAD2 Cells Resuspend Resuspend in Tyrode's Buffer Harvest_Wash->Resuspend Pre_incubation Pre-incubate with Cromoglicate Sodium (15-30 min, 37°C) Resuspend->Pre_incubation Stimulation Add Stimulus (e.g., Compound 48/80) (30 min, 37°C) Pre_incubation->Stimulation Terminate Terminate Reaction (on ice) Stimulation->Terminate Centrifuge Centrifuge (400g, 5 min, 4°C) Terminate->Centrifuge Collect_Supernatant Collect Supernatant (Contains Histamine) Centrifuge->Collect_Supernatant ELISA Quantify Histamine (ELISA) Collect_Supernatant->ELISA

Figure 2. Experimental workflow for the histamine release inhibition assay.

Data Analysis and Interpretation

The percentage of histamine release is calculated using the following formula:

% Histamine Release = [(Sample Histamine - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100

The inhibitory effect of cromoglicate sodium is then determined by comparing the percentage of histamine release in the presence of the compound to the release in its absence (vehicle control). The results can be plotted as a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) of cromoglicate sodium.

Expected Results:

Pre-treatment of LAD2 cells with cromoglicate sodium is expected to cause a dose-dependent inhibition of histamine release upon stimulation. The degree of inhibition will depend on the concentration of cromoglicate sodium used and the strength of the stimulus.

Treatment Group Stimulus Expected Histamine Release Purpose
Untreated CellsNoneLow (baseline)Spontaneous Release Control
Untreated CellsLysis AgentHigh (maximum)Total Histamine Control
Vehicle ControlStimulusHighPositive Control for Release
Cromoglicate SodiumStimulusDose-dependent decreaseTest for Inhibition

Troubleshooting

Problem Possible Cause Solution
Low or no histamine release Poor cell viability or functionality.Check cell viability with Trypan Blue. Ensure proper culture conditions and periodic functionality checks.
Inactive stimulus.Use a fresh batch of stimulus and verify its activity.
Inappropriate stimulus concentration.Perform a dose-response curve for the stimulus to determine the optimal concentration.
High spontaneous histamine release Rough cell handling.Handle cells gently during washing and pipetting steps.
Contamination.Regularly check for mycoplasma contamination.[4]
High variability between replicates Inconsistent cell numbers.Ensure accurate cell counting and equal distribution of cells in each well/tube.
Pipetting errors.Use calibrated pipettes and ensure proper mixing.

Conclusion

The protocols outlined in this application note provide a robust framework for investigating the inhibitory effects of this compound on histamine release from LAD2 human mast cells. By understanding the principles behind each step and adhering to the detailed methodologies, researchers can generate reliable and reproducible data to advance our understanding of mast cell biology and the development of novel anti-inflammatory and anti-allergic therapeutics.

References

  • Cromoglicic acid - Wikipedia. Available at: [Link]

  • Measuring Histamine and Cytokine Release from Basophils and Mast Cells. Springer Protocols, 2014. Available at: [Link]

  • Human Mast Cell Line (LAD2) - BioHippo. Available at: [Link]

  • Microplate Assay for Measurement of Histamine Release from Mast Cells. BioTechniques, 1997. Available at: [Link]

  • Histamine release and surface CD200R1 staining as sensitive methods for assessing murine mast cell activation. PubMed, 2012. Available at: [Link]

  • Measuring Histamine and Cytokine Release from Basophils and Mast Cells. PubMed, 2020. Available at: [Link]

  • Stimulated Human Mast Cells Secrete Mitochondrial Components That Have Autocrine and Paracrine Inflammatory Actions. PLOS ONE, 2012. Available at: [Link]

  • LAD2 cell histamine release correlates with anaphylactoid reactions in... - ResearchGate. Available at: [Link]

  • Determination of histamine secretion by human mast cells - PCBIS. Available at: [Link]

  • The role of stabilization of mast cell membranes by sodium cromoglicate in smooth muscle contraction of trachea and bronchi of the rat in the conditions of the physiological norm. Redalyc, 2020. Available at: [Link]

  • Cromolyn Sodium | Mechanism of action, Uses & Side effects - Macsen Labs. Available at: [Link]

  • FIG E4. Activation of LAD2 cells sensitized with plasma samples from... - ResearchGate. Available at: [Link]

  • Cromolyn Sodium - StatPearls - NCBI Bookshelf. Available at: [Link]

  • Neuropeptides activate human mast cell degranulation and chemokine production - PMC. Available at: [Link]

  • Measuring Mast Cell Mediator Release - PMC. Available at: [Link]

  • Description and Characterization of a Novel Human Mast Cell Line for Scientific Study. International Journal of Molecular Sciences, 2019. Available at: [Link]

  • METHODS Mice BMMC and LAD2 cell culture - bioRxiv. Available at: [Link]

  • Reflections on the mechanism(s) of action of sodium cromoglycate (Intal) and the role of mast cells in asthma - PubMed. Available at: [Link]

  • Generation, isolation, and maintenance of human mast cells and mast cell lines. PDF. Available at: [Link]

  • 93556-SODIUM CROMOGLICATE - Guinama. Available at: [Link]

  • Cromoglycate sodium - ChemBK. Available at: [Link]

  • Non-IgE mediated mast cell activation - DSpace. Available at: [Link]

  • Cromoglicate sodium - European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]

  • NCL Method ITA-38 Analysis of Nanoparticle Effects on IgE-Dependent Mast Cell Degranulation. Available at: [Link]

  • US5475023A - Aqueous pharmaceutical formulations of sodium cromoglycate - Google Patents.
  • Histamine-Release. Available at: [Link]

  • sodium-cromoglicate.pdf - Safety Data Sheet. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of Cromoglicate Sodium Hydrate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with aqueous solutions of cromoglicate sodium hydrate. It addresses common stability issues, offering troubleshooting advice and frequently asked questions to ensure the integrity and reliability of your experiments.

Introduction to Cromoglicate Sodium Stability

Cromoglicate sodium, a mast cell stabilizer, is widely used in pharmaceutical formulations, particularly for allergic conditions.[1][2][3] While the solid form is relatively stable, its stability in aqueous solutions is a critical factor that can be influenced by various environmental conditions.[4][5][6] Understanding and controlling these factors is paramount for obtaining accurate and reproducible experimental results. This guide is designed to help you navigate the complexities of cromoglicate sodium solution stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of cromoglicate sodium in an aqueous solution?

A1: The stability of cromoglicate sodium in aqueous solutions is primarily influenced by pH, temperature, and exposure to light.[7][8] Oxygen and the presence of certain metal ions can also play a role in its degradation.[7][9]

Q2: What is the optimal pH range for maintaining the stability of a cromoglicate sodium solution?

A2: For ophthalmic and other pharmaceutical formulations, a pH range of 4.5 to 7.5 is generally recommended, with a narrower range of 6.0 to 7.0 being preferable for enhanced stability and patient comfort.[9][10] Cromoglicate sodium is susceptible to precipitation under acidic conditions (pH < 2.0) and is very sensitive to basic conditions, which can lead to hydrolysis.[11]

Q3: How should I store my cromoglicate sodium aqueous solutions?

A3: To ensure stability, solutions should be stored at a controlled room temperature, typically between 15°C and 30°C (59°F and 86°F).[2] It is crucial to protect them from direct sunlight and heat.[1][12] For unopened commercial preparations, no special storage conditions are usually required, but once opened, they should not be stored above 25°C.[13][14][15]

Q4: How long can I expect my prepared cromoglicate sodium solution to remain stable?

A4: The stability of a freshly prepared solution can vary. For laboratory use, it is not recommended to store aqueous solutions for more than one day.[5] Commercially available ophthalmic solutions, which contain preservatives, should typically be discarded four weeks after opening.[13][14][15]

Q5: Are there any known incompatibilities I should be aware of when preparing cromoglicate sodium solutions?

A5: Yes, certain excipients can affect stability. For instance, while sodium chloride is often used as a tonicity-modifying agent, it can cause precipitation of cromoglicate sodium at higher concentrations (greater than 2% w/v) or upon long-term standing.[9][10] It is also advisable to avoid strong oxidizing agents.[4]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Issue 1: Precipitation or Cloudiness Observed in the Solution

Symptoms: Your clear cromoglicate sodium solution has become cloudy or contains visible particulate matter.

Potential Causes & Solutions:

  • pH Shift: The pH of your solution may have shifted outside the optimal range.

    • Troubleshooting Steps:

      • Measure the current pH of the solution.

      • If the pH is below 4.5, the cromoglicate may be precipitating. Adjust the pH back to the 6.0-7.0 range using a suitable buffer or a dilute solution of sodium hydroxide.

      • If the issue persists, prepare a fresh, buffered solution.

  • Concentration and Excipients: High concentrations of cromoglicate sodium, especially in the presence of agents like sodium chloride, can lead to insolubility.[9][10]

    • Troubleshooting Steps:

      • Review your formulation. If using sodium chloride with cromoglicate sodium concentrations above 2% w/v, consider using an alternative tonicity agent like glycerol.[9]

      • Ensure all components are fully dissolved during preparation.

  • Temperature Fluctuation: A significant decrease in temperature can reduce the solubility of cromoglicate sodium.

    • Troubleshooting Steps:

      • Gently warm the solution to room temperature and agitate to see if the precipitate redissolves.

      • Store solutions at a consistent, controlled room temperature.

Issue 2: Discoloration of the Solution

Symptoms: The initially colorless to pale yellow solution has developed a more pronounced yellow or even brownish tint.

Potential Causes & Solutions:

  • Photodegradation: Exposure to UV or visible light can cause the degradation of cromoglicate sodium, leading to discoloration.[7]

    • Troubleshooting Steps:

      • Always store solutions in amber-colored containers or protect them from light by wrapping the container in aluminum foil.[1][12]

      • Prepare solutions in a dimly lit environment if possible.

      • If discoloration is observed, it is a sign of degradation, and the solution should be discarded.

  • Oxidation: The presence of dissolved oxygen or oxidizing contaminants can lead to degradation products that impart color.

    • Troubleshooting Steps:

      • Consider preparing solutions with deoxygenated water (e.g., by boiling and cooling under an inert gas like nitrogen).

      • Ensure all glassware is scrupulously clean to avoid contamination.

Issue 3: Loss of Potency or Inconsistent Experimental Results

Symptoms: You observe a decrease in the expected biological or chemical activity of your cromoglicate sodium solution over time.

Potential Causes & Solutions:

  • Chemical Degradation: The most likely cause is the chemical breakdown of the cromoglicate sodium molecule.

    • Troubleshooting Steps:

      • Alkaline Hydrolysis: Cromoglicate sodium is susceptible to hydrolysis, especially under alkaline conditions.[16][17] This can lead to the formation of degradation products.

        • Preventative Measures: Maintain the pH of the solution within the recommended range of 4.5-7.5.[9][10] Use a suitable buffer system to stabilize the pH.

      • Analytical Verification: If you suspect degradation, use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact cromoglicate sodium and detect the presence of degradation products.[11][18][19][20]

      • Fresh Preparation: The most reliable way to ensure potency is to use freshly prepared solutions for your experiments, ideally prepared on the same day of use.[5]

Experimental Protocols

Protocol 1: Preparation of a Stable 2% w/v Cromoglicate Sodium Aqueous Solution

This protocol outlines the preparation of a basic cromoglicate sodium solution suitable for general research applications.

Materials:

  • This compound powder

  • Purified, sterile water

  • pH meter

  • Sterile glassware

  • 0.1 M Sodium Hydroxide and/or 0.1 M Hydrochloric Acid (for pH adjustment)

  • Sterile filter (0.22 µm)

Procedure:

  • Weigh the appropriate amount of this compound to prepare a 2% w/v solution (e.g., 2.0 g for 100 mL).

  • In a sterile beaker, dissolve the this compound in approximately 80% of the final volume of purified water with gentle stirring.

  • Once fully dissolved, measure the pH of the solution.

  • Adjust the pH to between 6.0 and 7.0 using dropwise addition of 0.1 M NaOH or 0.1 M HCl as needed, while continuously monitoring the pH.

  • Bring the solution to the final volume with purified water.

  • Sterile-filter the solution through a 0.22 µm filter into a sterile, light-protected container (e.g., an amber glass bottle).

  • Store at controlled room temperature, away from direct light.

Protocol 2: Stability-Indicating HPLC Method for Cromoglicate Sodium

This is a representative HPLC method to assess the stability of cromoglicate sodium in your solutions.[11][18]

Chromatographic Conditions:

ParameterCondition
Column C8 or C18, e.g., Nova-Pak C8, 3.9 x 150 mm
Mobile Phase Methanol / Buffer (e.g., 20mM potassium dihydrogen orthophosphate) (45/55 v/v)
Flow Rate 1.0 mL/min
Detection UV at 326 nm
Injection Volume 20 µL
Temperature Ambient

Procedure:

  • Prepare a standard solution of cromoglicate sodium of known concentration.

  • Prepare your sample solution, diluting it to fall within the linear range of the assay.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the chromatogram for the cromoglicate sodium peak and any additional peaks that may represent degradation products. The retention time for cromoglicate sodium is typically around 5 minutes under these conditions.[21]

  • Quantify the amount of cromoglicate sodium in your sample by comparing its peak area to that of the standard. A decrease in the peak area over time indicates degradation.

Visualizing Stability Factors and Degradation

G cluster_factors Factors Influencing Stability pH pH Degradation Chemical Degradation pH->Degradation Alkaline Hydrolysis Precipitation Physical Instability (Precipitation) pH->Precipitation Acidic Conditions Temperature Temperature Temperature->Degradation Accelerates Reaction Rates Light Light Light->Degradation Photodegradation Oxygen Oxygen Oxygen->Degradation Oxidation Cromoglicate_Solution Cromoglicate Sodium Aqueous Solution Cromoglicate_Solution->Degradation Cromoglicate_Solution->Precipitation

Caption: Key factors affecting cromoglicate sodium stability.

G

Caption: A logical workflow for troubleshooting stability issues.

References

  • Vertex AI Search. (n.d.). Sodium Cromoglicate 2% w/v Eye Drops, solution.
  • Pfizer. (2007, January 5). Material Safety Data Sheet - Sodium Cromoglicate 2% Allergy Eye Drops.
  • PubMed. (2008, May 15). Stability-indicating assay of sodium cromoglicate in ophthalmic solution using mixed-mode hydrophilic interaction chromatography.
  • Rel. 1. (2023, June 6). 18299_001_en_ SODIUM CROMOGLICATE EN.
  • MedEx. (n.d.). Sodium Cromoglicate [2%] | সোডিয়াম ক্রোমোগ্লাইকেট.
  • Kusuri-no-Shiori. (n.d.). CROMOGLICATE Na Inhalation Solution 1% "SAWAI".
  • TMDA. (n.d.). 2_T21H0676 -SmPC_Reviewed.
  • ResearchGate. (2025, August 6). Stability-indicating assay of sodium cromoglicate in ophthalmic solution using mixed-mode hydrophilic interaction chromatography | Request PDF.
  • Evans Pharmacy. (n.d.). 1. Name of the medicinal product 2. Qualitative and quantitative composition Each ml of eye drops contains Active substance: 20.
  • Cayman Chemical. (2022, December 19). Cromolyn (sodium salt hydrate) - PRODUCT INFORMATION.
  • Summary of Product Characteristics. (2018, June 25). Catacrom 2% w/v eye drops, solution.
  • Brown & Burk. (n.d.). Sodium Cromoglicate 2% w/v Eye Drops, Solution.
  • Kalt. (2025, October 2). Top 5 Factors Affecting Chemical Stability.
  • PubMed. (2001, May 15). [Color reactions for identification of sodium cromoglycate].
  • Google Patents. (n.d.). CN112375058A - Preparation method of diethyl cromoglycate and sodium cromoglycate.
  • MDPI. (2023, May 29). Guiding Clinical Prescription of Topical Extemporaneous Formulations of Sodium Cromoglycate Based on Pharmaceutical Performance.
  • International Journal of Pharmaceutical Research & Development. (n.d.). validated rp-hplc method for estimation of sodium cromoglycate in human plasma.
  • Semantic Scholar. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF CROMOLYN SODIUM AND ITS RELATED SUBSTANCES IN CROMOLYN SODIUM DRUG SUBSTANCE AND CROMOLYN SODIUM INHALATION SOLUTION, 1.0%.
  • DrugBank. (n.d.). Sodium Cromoglycate | Drug Information, Uses, Side Effects, Chemistry.
  • SlideShare. (n.d.). Method development and validation of Sodium Cromoglycate.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Cromoglicate sodium.
  • Google Patents. (n.d.). US5475023A - Aqueous pharmaceutical formulations of sodium cromoglycate.
  • ResearchGate. (n.d.). Chemical structures of (a) Sodium cromoglicate (SCG) and (b) Xylometazoline hydrochloride (XYLO).
  • Safety Data Sheet. (2022, November 3). sodium-cromoglicate.pdf.
  • European Patent Office. (n.d.). Aqueous composition containing sodium cromoglycate.
  • ResearchGate. (n.d.). Typical UV spectrum of Sodium Cromoglycate (CROM) and Fluorometholone (FML) | Download Scientific Diagram.
  • Google Patents. (n.d.). EP0587264B1 - Aqueous pharmaceutical formulations of sodium cromoglycate.
  • SlideShare. (n.d.). Factors affecting stability of drugs | PPTX.
  • Allergan Inc. (2018, February 5). PRODUCT MONOGRAPH OPTICROM® Sodium Cromoglycate Ophthalmic Solution.
  • LGC Standards. (n.d.). Sodium Cromoglicate | CAS 15826-37-6.
  • Taylor & Francis Online. (2007, February 6). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF CROMOLYN SODIUM AND ITS RELATED SUBSTANCES IN CROMOLYN SODIUM DRUG SUBSTANCE AND CROMOLYN SODIUM INHALATION SOLUTION, 1.0%.
  • Google Patents. (n.d.). LU86172A1 - AQUEOUS COMPOSITION OF SODIUM CROMOGLYCATE.
  • Guinama. (2022, September 8). 93556-SODIUM CROMOGLICATE.
  • MDPI. (2020, December 16). Development of Advanced Chemometric-Assisted Spectrophotometric Methods for the Determination of Cromolyn Sodium and Its Alkaline Degradation Products.

Sources

Technical Support Center: Investigating the Low Efficacy of Cromoglicate Sodium Hydrate in RBL-2H3 Cells

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing the RBL-2H3 cell line to investigate mast cell stabilization. This guide is designed to address a common yet complex issue: the unexpectedly low or variable efficacy of cromoglicate sodium hydrate (also known as cromolyn sodium) in preventing degranulation in this widely used rat basophilic leukemia cell line. While traditionally described as a mast cell stabilizer, cromolyn's performance in RBL-2H3 cells can be perplexing. This resource provides in-depth troubleshooting, frequently asked questions, and validated protocols to help you navigate these challenges and ensure the integrity of your experimental results.

I. Troubleshooting Guide: Why is My Cromolyn Not Working?

This section addresses specific experimental failures with a focus on causality and corrective actions.

Question 1: I'm not observing any inhibition of degranulation with cromolyn in my RBL-2H3 cells. What are the most likely reasons for this complete lack of effect?

A complete failure to observe an inhibitory effect from cromolyn sodium can be disheartening, but it often points to fundamental issues in the experimental setup or a misunderstanding of the compound's mechanism. Let's break down the potential culprits.

Underlying Causes and Solutions:

  • Cell Line Integrity and Passage Number: RBL-2H3 cells are known to lose their histamine-releasing capacity and responsiveness to stimuli with excessive subculturing.[1][2] High-passage cells may exhibit altered signaling pathways or receptor expression, rendering them insensitive to cromolyn's effects.

    • Solution: Always use low-passage RBL-2H3 cells (ideally below passage 20) from a reputable supplier like ATCC.[2] Maintain detailed records of passage numbers and regularly thaw a fresh vial of low-passage cells to ensure consistency.

  • The Enigmatic Mechanism of Action: The precise mechanism of cromolyn is not fully understood, and its "mast cell stabilizing" properties are debated.[3] It is thought to inhibit the release of inflammatory mediators like histamine and leukotrienes.[4][5] However, some evidence suggests its clinical effectiveness in asthma may not be solely due to mast cell stabilization.[3] It may also act by inhibiting sensory C fiber responses.[3] This complex and possibly indirect mechanism makes its in vitro effects sensitive to experimental conditions.

    • Solution: Acknowledge the nuanced mechanism of cromolyn in your experimental design. Do not expect a universal, potent inhibition across all stimuli and conditions.

  • Cromolyn's Molecular Target: Research has identified a "cromolyn binding protein" (CBP) that appears to be crucial for its inhibitory effect. This protein is linked to the calcium channel that opens upon immunological stimulation.[6][7] Variants of RBL-2H3 cells that are deficient in this binding protein do not degranulate in response to immunological stimuli and are, therefore, unresponsive to cromolyn.[6][7][8]

    • Solution: While routine screening for CBP is not practical for most labs, being aware of this dependency is critical. If consistent failures occur with a particular cell stock, consider obtaining a new stock from a different source.

  • Drug Stability and Preparation: Cromolyn sodium can be unstable under certain conditions. For instance, its stability can be affected by pH and the presence of certain ions.[9][10]

    • Solution: Prepare fresh solutions of cromolyn sodium for each experiment using an appropriate buffer (e.g., Tyrode's buffer). Ensure the pH of your final working solution is within the optimal range for cell viability and drug activity.

  • Inappropriate Degranulation Stimulus: The efficacy of cromolyn can be dependent on the stimulus used to induce degranulation.

    • Solution: For immunological stimulation, use an IgE-antigen complex (e.g., anti-DNP IgE followed by DNP-BSA).[11] Avoid using non-specific degranulating agents like compound 48/80, which is known to be toxic to RBL-2H3 cells.[12]

Question 2: I see a very weak or inconsistent inhibitory effect of cromolyn. How can I optimize my assay to get more reliable results?

Inconsistent results are a common frustration. The following factors are key to enhancing the reliability of your cromolyn experiments.

Optimization Strategies:

ParameterRecommendationRationale
Cell Seeding Density Seed RBL-2H3 cells at a density of 1 x 10⁵ to 5 x 10⁵ cells per well in a 96-well plate and allow them to adhere for 24 hours.[13]Optimal cell density ensures a uniform response and prevents artifacts from overgrowth or sparse cultures.
Sensitization Sensitize cells with anti-DNP IgE (e.g., 1 µg/mL) for 24 hours.[11][14]This allows for sufficient binding of IgE to the high-affinity FcεRI receptors, priming the cells for a robust response to the antigen.
Cromolyn Pre-incubation Pre-incubate the sensitized cells with cromolyn sodium for a short period (e.g., 5-15 minutes) before adding the antigen.[14]Cromolyn's effect is prophylactic; it needs to be present before the degranulation cascade is initiated.
Stimulation Time A 1-hour stimulation with the antigen (e.g., 100 ng/mL DNP-BSA) is generally sufficient and provides consistent results.[11]This timeframe allows for measurable degranulation without causing significant cell death or secondary effects.
Assay Buffer Use a HEPES-buffered Tyrode's buffer for all dilutions and incubations.[11] Avoid using DMEM with FBS during the assay, as FBS can interfere with absorbance readings.[11]Maintaining a stable physiological pH is critical for both cell health and the consistency of the enzymatic degranulation assay.

Experimental Workflow for Optimized Cromolyn Inhibition Assay:

Caption: Optimized workflow for assessing cromolyn efficacy.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions regarding the use of cromolyn with RBL-2H3 cells.

Question 3: What is the expected IC50 of cromolyn sodium in RBL-2H3 cells?

The reported IC50 values for cromolyn in RBL-2H3 cells can vary significantly in the literature. This variability is due to the numerous factors influencing its efficacy, as discussed in the troubleshooting section. It is not uncommon to see concentrations in the high micromolar to even millimolar range being used to achieve significant inhibition.[14] Given this, it is crucial to perform a dose-response curve in your specific experimental system to determine the optimal concentration.

Question 4: Are there alternative mast cell stabilizers that are more effective in RBL-2H3 cells?

Yes, several other compounds have been shown to stabilize RBL-2H3 cells, some with greater potency and consistency than cromolyn.

  • Ketotifen: This is a second-generation mast cell stabilizer that also has antihistaminic properties.[15][16]

  • Olopatadine: Similar to ketotifen, olopatadine has dual mast cell stabilizing and antihistamine activity.[15]

  • Natural Compounds: A variety of natural compounds, such as flavonoids (e.g., fisetin, kaempferol) and other plant-derived molecules, have demonstrated mast cell stabilizing effects in RBL-2H3 cells.[15]

Question 5: How does the mechanism of cromolyn differ from other mast cell stabilizers?

Cromolyn is considered a first-generation mast cell stabilizer.[15] Its primary described action is the inhibition of mediator release from mast cells.[4][5] In contrast, second-generation stabilizers like ketotifen and olopatadine possess dual functionality, acting as both mast cell stabilizers and H1-antihistamines.[15][16] This means they not only prevent the release of histamine but also block its action on target cells.

Signaling Pathway of IgE-Mediated Degranulation and Cromolyn's Putative Site of Action:

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling IgE IgE FceRI FcεRI Receptor IgE->FceRI Cross-linking Antigen Antigen Antigen->IgE Cross-linking Syk Syk FceRI->Syk Cromolyn Cromolyn CBP Cromolyn Binding Protein (CBP) Cromolyn->CBP Ca_Channel Ca²⁺ Channel CBP->Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx PLCg PLCγ Syk->PLCg IP3 IP₃ PLCg->IP3 IP3->Ca_Influx Degranulation Degranulation Ca_Influx->Degranulation

Caption: IgE-mediated degranulation pathway and cromolyn's target.

III. Validated Experimental Protocol

This section provides a detailed, step-by-step protocol for a β-hexosaminidase release assay to measure degranulation in RBL-2H3 cells. This assay is a reliable and cost-effective method for assessing the effects of compounds like cromolyn.[17]

β-Hexosaminidase Release Assay Protocol

Materials:

  • RBL-2H3 cells (low passage)

  • Complete growth medium (e.g., EMEM with 10% FBS)[18]

  • 96-well tissue culture plates

  • Anti-DNP IgE

  • DNP-BSA

  • This compound

  • Tyrode's buffer (HEPES-buffered, pH 7.4)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)

  • Triton X-100 (0.1% in Tyrode's buffer) for cell lysis

  • Microplate reader (405 nm)

Procedure:

Day 1: Cell Seeding

  • Harvest and count RBL-2H3 cells.

  • Seed 2 x 10⁵ cells/well in a 96-well plate in 100 µL of complete growth medium.

  • Incubate overnight at 37°C, 5% CO₂.

Day 2: Sensitization

  • Carefully aspirate the growth medium.

  • Add 50 µL of medium containing 1 µg/mL anti-DNP IgE to each well.

  • Incubate for 24 hours at 37°C, 5% CO₂.

Day 3: Treatment and Stimulation

  • Prepare serial dilutions of cromolyn sodium in Tyrode's buffer.

  • Wash the cells twice with 100 µL of Tyrode's buffer.

  • Add 50 µL of the cromolyn dilutions to the appropriate wells. Include a vehicle control (Tyrode's buffer only).

  • Incubate for 15 minutes at 37°C.

  • Add 50 µL of DNP-BSA (100 ng/mL in Tyrode's buffer) to all wells except the negative control (add buffer only) and total release wells.

  • For total release, add 50 µL of 0.1% Triton X-100 to separate wells.

  • Incubate for 1 hour at 37°C.

Day 4: Measurement of β-Hexosaminidase Release

  • Centrifuge the plate at 200 x g for 5 minutes.

  • Carefully transfer 25 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of pNAG substrate solution to each well.

  • Incubate at 37°C for 1-2 hours (or until a yellow color develops).

  • Stop the reaction by adding 200 µL of stop solution.

  • Read the absorbance at 405 nm.

Data Analysis: Calculate the percentage of β-hexosaminidase release using the following formula:

% Release = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of total release - Absorbance of negative control)] x 100

IV. References

  • Holgate, S. T. (1989). Reflections on the mechanism(s) of action of sodium cromoglycate (Intal) and the role of mast cells in asthma. Respiratory Medicine, 83, 25-31. [Link]

  • Wikipedia. (n.d.). Cromoglicic acid. In Wikipedia. Retrieved February 20, 2026, from [Link]

  • Patel, R., & Tadi, P. (2024). Cromolyn Sodium. In StatPearls. StatPearls Publishing. [Link]

  • Macsen Labs. (2022, September 21). Cromolyn Sodium | Mechanism of action, Uses & Side effects. [Link]

  • Redalyc. (n.d.). The role of stabilization of mast cell membranes by sodium cromoglicate in smooth muscle contraction of trachea and bronchi of the rat in the conditions of the physiological norm. Redalyc. [Link]

  • Chandrasena, D. H. I. J., & Peiris, M. P. S. A. (2015). Twenty-first century mast cell stabilizers. British Journal of Pharmacology, 172(13), 3299-3313. [Link]

  • Cytion. (n.d.). RBL-2H3 Cell Line - Significance of RBL-2H3 in Allergic Response and Immunological Studies. [Link]

  • Mazurek, N., Geller-Bernstein, C., & Pecht, I. (1984). Restoration of Ca2+ influx and degranulation capacity of variant RBL-2H3 cells upon implantation of isolated cromolyn binding protein. Proceedings of the National Academy of Sciences, 81(21), 6841-6845. [Link]

  • Wilson, G. N., & Wilson, K. A. (2013). A microplate assay to assess chemical effects on RBL-2H3 mast cell degranulation. Journal of Visualized Experiments, (81), e50672. [Link]

  • bioRxiv. (2025, September 4). A pathway to next-generation mast cell stabilizers identified through the novel Phytomedical Analytics for Research Optimization at Scale data platform. [Link]

  • Cellosaurus. (n.d.). Cell line RBL-2H3 (CVCL_0591). [Link]

  • Elabscience. (n.d.). RBL-2H3 Cell Line. [Link]

  • Drugs.com. (n.d.). Cromolyn Alternatives Compared. [Link]

  • ResearchGate. (2015, December 4). Can someone help us on RBL2H3 Mast cell degranulation assay?[Link]

  • Mazurek, N., Geller-Bernstein, C., & Pecht, I. (1984). Restoration of Ca2+ influx and degranulation capacity of variant RBL-2H3 cells upon implantation of isolated cromolyn binding protein. Proceedings of the National Academy of Sciences of the United States of America, 81(21), 6841–6845. [Link]

  • protocols.io. (2025, March 4). Culturing RBL-2H3 rat basophils. [Link]

  • Reddit. (2024, May 20). Oral Cromolyn Sodium Alternatives. [Link]

  • Taylor & Francis Online. (n.d.). Mast cell stabilizers – Knowledge and References. [Link]

  • The EDS Clinic. (2024, October 15). Cromolyn vs Ketotifen and other Antihistamines for MCAS. [Link]

  • ResearchGate. (n.d.). Effect on RBL-2H3 degranulation. Cells were sensitized with DNP-IgE and...[Link]

  • Mastocytosis Society Canada. (n.d.). Treatment. [Link]

  • Mazurek, N., Bashkin, P., Petrank, A., & Pecht, I. (1983). Basophil variants with impaired cromoglycate binding do not respond to an immunological degranulation stimulus. Nature, 303(5917), 528-530. [Link]

  • Good Biomarker Sciences. (n.d.). RBL assay. [Link]

  • ResearchGate. (n.d.). The effect of temperature on RBL-2H3 degranulation. [Link]

  • PLOS. (2020, April 17). Streptococcal H2O2 inhibits IgE-triggered degranulation of RBL-2H3 mast cell/basophil cell line by inducing cell death. [Link]

  • ACS Omega. (2020, November 11). Design of Potential Pharmaceutical-Based Metal Complexes Derived from Cromolyn a Mast Cell Stabilizer. [Link]

  • ResearchGate. (n.d.). The discovery of cromolyn sodium and its effect on research and practice in allergy and immunology. [Link]

  • TSI Journals. (n.d.). Validated Stability Indicating HPLC Method for Determination of the Polyanionic Cromolyn Sodiumi in Presence of its Alkaline Degradate. [Link]

  • Oka, T., Kalesnikoff, J., Starkl, P., Tsai, M., & Galli, S. J. (2012). Evidence questioning cromolyn's effectiveness and selectivity as a "mast cell stabilizer" in mice. Laboratory investigation; a journal of technical methods and pathology, 92(10), 1472–1482. [Link]

  • ResearchGate. (n.d.). Effect of treatment of RBL-2H3 cells with LiRecTCTP on calcium influx...[Link]

  • MDPI. (2024, August 21). Anti-Allergic and Anti-Inflammatory Signaling Mechanisms of Natural Compounds/Extracts in In Vitro System of RBL-2H3 Cell: A Systematic Review. [Link]

Sources

Technical Support Guide: Investigating and Mitigating Potential Interference of Cromoglicate Sodium Hydrate in ELISA Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are using ELISA assays to analyze samples that may contain cromoglicate sodium hydrate (also known as cromolyn sodium). While not widely documented as a direct ELISA interferent, the physicochemical properties of cromoglicate sodium warrant careful consideration and a proactive troubleshooting approach to ensure data integrity. This document provides in-depth FAQs, troubleshooting protocols, and validation experiments to help you identify and mitigate potential interference.

Frequently Asked Questions (FAQs)
Q1: Can cromoglicate sodium in my samples directly interfere with my ELISA results?

While there is limited literature specifically detailing cromoglicate sodium interference in ELISAs, it is prudent to consider the possibility. The potential for interference arises from its chemical properties as a small, dianionic molecule and its known ability to interact with proteins. A key study demonstrated that cromolyn sodium binds to bovine serum albumin (BSA), a protein commonly used as a blocking agent in many ELISA protocols.[1][2] This interaction alone suggests a plausible mechanism for interference, which could lead to inconsistent, inaccurate, or unreliable results.

Q2: What are the potential mechanisms by which cromoglicate sodium could interfere with an ELISA?

Understanding the potential mechanisms is the first step toward effective troubleshooting. For a small molecule like cromoglicate sodium, interference can manifest in several ways:

  • Interaction with Blocking Agents: This is a primary concern. If your ELISA uses a BSA-based blocking buffer, cromoglicate may bind to the BSA, potentially compromising the blocking efficiency of the plate surface.[1][2] This can lead to increased non-specific binding of antibodies and, consequently, a higher background signal.

  • Non-Specific Binding (NSB): Cromoglicate could bind non-specifically to the polystyrene microplate surface or to the capture or detection antibodies themselves.[3][4] This form of NSB can cause false positive signals or a general increase in background noise.

  • Matrix Effects: Any exogenous substance in a sample can contribute to the "matrix effect," altering the ionic strength, pH, or other characteristics of the microenvironment.[3][5] This can subtly influence antibody-antigen binding kinetics and lead to either falsely elevated or decreased signals.

  • Inhibition of Enzyme Activity: Although less likely and not documented, some small molecules can interfere with the activity of the reporter enzyme (e.g., Horseradish Peroxidase - HRP). This would typically lead to a weaker signal.

The following diagram illustrates these potential points of interference.

cluster_0 ELISA Well plate Microplate Surface blocker Blocking Protein (e.g., BSA) capture_ab Capture Antibody analyte Target Analyte detect_ab Detection Antibody-HRP cromoglicate Cromoglicate Sodium cromoglicate->plate [2] NSB to Plate cromoglicate->blocker [1] Binding to Blocker cromoglicate->capture_ab [2] NSB to Antibody cromoglicate->analyte [3] Matrix Effect on Binding cromoglicate->detect_ab [2] NSB to Antibody

Caption: Potential mechanisms of cromoglicate interference in an ELISA.

Q3: My ELISA shows high background noise specifically in samples containing cromoglicate. How can I troubleshoot this?

High background is a classic sign of non-specific binding or ineffective blocking. If you suspect cromoglicate is the cause, follow this systematic approach:

  • Confirm with Controls: Run a "drug-only" control well containing the sample matrix and cromoglicate at the highest concentration used in your experiment, but with no analyte. If this well yields a high signal, it strongly suggests cromoglicate is directly or indirectly causing NSB.

  • Optimize Wash Steps: Increase the number of wash cycles (e.g., from 3 to 5) and the soaking time (e.g., 30 seconds per wash) to help remove loosely bound, non-specific molecules.

  • Evaluate Your Blocking Buffer: Since cromoglicate binds to BSA, your BSA-based blocker may be the issue.[1][2] Test alternative blocking agents.

    • Protein-based: Casein-based blockers or blockers using serum from a non-reactive species.

    • Protein-free: There are several commercially available synthetic blocking buffers designed to eliminate protein-based interactions.[6][7]

  • Modify Assay Diluent: Add a non-ionic detergent like Tween-20 (0.05% to 0.1%) to both your wash buffer and your antibody diluent to reduce non-specific hydrophobic interactions.

Q4: What validation experiments can I perform to definitively identify and quantify interference from cromoglicate?

To move from suspicion to confirmation, two key validation experiments are essential in immunoassay development: Spike and Recovery, and Linearity of Dilution.[5][8] These tests are designed to reveal matrix effects and other forms of interference.

start Start: Unexpected ELISA Results decision1 Suspect Interference? start->decision1 exp_spike Perform Spike & Recovery Experiment decision1->exp_spike Yes no_interference Interference Unlikely. Troubleshoot other assay parameters. decision1->no_interference No eval_spike Is Recovery within 80-120%? exp_spike->eval_spike exp_dilution Perform Linearity of Dilution Experiment eval_dilution Is Dilution Linear (R² > 0.99)? exp_dilution->eval_dilution eval_spike->exp_dilution No (Interference Detected) eval_spike->no_interference Yes mitigate Implement Mitigation Strategy: - Change Blocker - Dilute Sample - Modify Diluent eval_dilution->mitigate No (Interference Detected) eval_dilution->no_interference Yes end End: Validated Assay mitigate->end

Caption: Troubleshooting workflow for suspected ELISA interference.

Experimental Protocol: Spike and Recovery

Objective: To determine if cromoglicate affects the accurate measurement of a known amount of analyte.

Methodology:

  • Prepare Samples: Create three sets of samples:

    • Set A (Matrix): Your sample matrix (e.g., cell culture media, serum) containing the highest concentration of cromoglicate to be tested.

    • Set B (Matrix + Spike): The same matrix as Set A, but "spiked" with a known concentration of your purified analyte. The spike concentration should be in the mid-range of your standard curve.

    • Set C (Diluent + Spike): Your standard assay diluent spiked with the same concentration of analyte as Set B. This serves as the control.

  • Run ELISA: Analyze all three sets in triplicate on your ELISA plate.

  • Calculate Recovery:

    • Calculate the mean concentration for each set: [A], [B], and [C].

    • The expected concentration of the spike in the matrix is ([B] - [A]).

    • Percent Recovery = ((Observed Spike [B] - Background [A]) / Expected Spike [C]) * 100

Interpretation: Acceptable recovery is typically between 80% and 120%. A value outside this range indicates that cromoglicate (or another matrix component) is interfering with the assay.

Data Presentation: Example Spike and Recovery Data

SampleMean Measured Conc. (pg/mL)Calculation% Recovery
Set A: Matrix + Cromo15.2BackgroundN/A
Set C: Diluent + Spike255.8Expected Spike ValueN/A
Set B: Matrix + Cromo + Spike188.4(188.4 - 15.2) / 255.8 * 10067.7%

In this example, the low recovery of 67.7% strongly suggests interference.

Experimental Protocol: Linearity of Dilution

Objective: To determine if interference is concentration-dependent.

Methodology:

  • Prepare Sample: Take a sample containing a high concentration of your analyte and cromoglicate.

  • Create Dilution Series: Perform a series of two-fold dilutions (e.g., Neat, 1:2, 1:4, 1:8, 1:16) of the sample using your standard assay diluent.

  • Run ELISA: Analyze all dilutions in triplicate.

  • Calculate Concentration:

    • Determine the concentration of the analyte in each diluted sample from the standard curve.

    • Multiply this measured concentration by the dilution factor to get the "Corrected Concentration" for each dilution.

Interpretation: In the absence of interference, the Corrected Concentration should be consistent across all dilutions. If the corrected values trend up or down as the sample is diluted, it indicates the presence of an interfering substance that is being diluted out.

Data Presentation: Example Linearity of Dilution Data

Dilution FactorMeasured Conc. (pg/mL)Corrected Conc. (pg/mL)
Neat (1)150.1150.1
1:295.3190.6
1:455.1220.4
1:829.8238.4
1:1615.1241.6

In this example, the corrected concentration increases with dilution, suggesting an initial suppressive interference that diminishes as the cromoglicate is diluted.

Q5: How can I modify my ELISA protocol to minimize or eliminate interference from cromoglicate?

Based on your troubleshooting and validation results, you can implement several strategies:

  • Sample Dilution: This is the simplest and often most effective method.[5] If your analyte concentration is high enough, diluting the sample can lower the cromoglicate concentration below its interference threshold. The Linearity of Dilution experiment will help you determine the optimal dilution factor.

  • Change Blocking Buffer: If you suspect a BSA interaction, switch to a non-BSA-based blocking buffer such as one containing casein or a synthetic, protein-free formulation.[7]

  • Use a Specialized Assay Diluent: Many commercial vendors offer proprietary assay diluents specifically formulated to counteract matrix effects and non-specific binding.[3] These can be highly effective at neutralizing interference from small molecules.

  • Assay Re-optimization: If the above steps are insufficient, a more thorough re-optimization of antibody concentrations and incubation times may be necessary to improve the signal-to-noise ratio in the presence of the drug.

By employing these systematic validation and troubleshooting steps, you can confidently assess the impact of cromoglicate sodium on your ELISA and develop a robust, reliable assay for your research.

References
  • Title: Sodium Cromoglycate : Indications, Uses, Dosage, Drugs Interactions, Side effects Source: N/A URL
  • Title: PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrNALCROM® Source: N/A URL
  • Title: What are cromolyn (sodium cromoglicate) eye drops used for?
  • Title: Pharmacology of Sodium Cromoglycate (Cromolyn Sodium)
  • Title: Cromoglicic acid - Wikipedia Source: Wikipedia URL
  • Title: What are Some Potential Errors that can Occur in an ELISA?
  • Title: Characterization of interactions between cromolyn sodium and bovine serum albumin by spectroscopic, calorimetric and computational methods Source: PubMed URL
  • Title: Characterization of interactions between cromolyn sodium and bovine serum albumin by spectroscopic, calorimetric and computational methods Source: Taylor & Francis Online URL
  • Title: Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection Source: PMC URL
  • Title: ELISA conditions to reduce non-specific binding Source: ResearchGate URL
  • Title: Solutions to immunoassay interference, cross reactivity and other challenges Source: Gyros Protein Technologies URL
  • Source: AACC.
  • Title: Interferences in quantitative immunochemical methods Source: Biochemia Medica URL
  • Title: ELISA AND ASSAY REAGENTS Source: Biomol URL

Sources

Validation & Comparative

comparing the efficacy of cromoglicate sodium hydrate and ketotifen in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of mast cell stabilization, Cromoglicate Sodium Hydrate (Cromolyn) and Ketotifen represent two distinct pharmacological generations.[1][2][3] While both agents aim to suppress the release of inflammatory mediators (histamine,


-hexosaminidase, leukotrienes), their in vitro efficacy profiles diverge significantly based on cell lineage and mechanism.

The Verdict:

  • Ketotifen demonstrates superior potency and broader efficacy in vitro, functioning as a dual-action agent (H1 receptor inverse agonist + mast cell stabilizer). It effectively inhibits degranulation in RBL-2H3 and human mast cell lines with IC50 values often in the micromolar (

    
    M) range.
    
  • This compound is highly specific but displays marked cell-type heterogeneity . It is potent in Rat Peritoneal Mast Cells (RPMC) but shows limited to negligible efficacy in human skin mast cells and variable results in RBL-2H3 models without extended pre-incubation. It is now understood to act partially as a GPR35 agonist .

Mechanistic Divergence

To optimize your experimental design, you must understand that these two compounds do not hit the same molecular targets, despite the shared "stabilizer" label.

This compound: The "Gatekeeper"

Classically defined as a chloride channel blocker, modern pharmacology identifies Cromoglicate as an agonist for GPR35 (G-protein-coupled receptor 35). Activation of GPR35 leads to the phosphorylation of Moesin, which links the actin cytoskeleton to the plasma membrane, effectively "locking" the granules inside the cell and preventing exocytosis.

  • Key Limitation: Poor membrane permeability. It requires specific transport or high concentrations to function in vitro.

Ketotifen: The "Dual-Threat"

Ketotifen operates via two distinct pathways:

  • H1 Receptor Inverse Agonism: It binds to the histamine H1 receptor, stabilizing it in the inactive state (preventing downstream signaling).

  • Calcium Entry Blockade: It inhibits the influx of extracellular

    
     through SOCE (Store-Operated Calcium Entry) channels, a critical step for IgE-mediated degranulation.
    
Visualization: Signaling Pathway Interference

The following diagram illustrates where each compound intercepts the mast cell degranulation pathway.

MastCellSignaling IgE IgE-Ag Crosslinking Syk Syk Kinase IgE->Syk PLC PLC-gamma Syk->PLC IP3 IP3 Production PLC->IP3 CaStores ER Ca2+ Release IP3->CaStores SOCE Ca2+ Influx (SOCE) CaStores->SOCE STIM1/Orai1 Interaction Degranulation Degranulation (Histamine/Beta-Hex Release) SOCE->Degranulation Ketotifen Ketotifen (Blocks Ca2+ Channel) Ketotifen->SOCE Inhibits Cromolyn Cromoglicate (GPR35 Agonist) Moesin Moesin Phosphorylation (Cytoskeletal Lock) Cromolyn->Moesin Activates Moesin->Degranulation Prevents Exocytosis

Figure 1: Mechanistic intervention points. Ketotifen directly blocks calcium influx, while Cromoglicate reinforces cytoskeletal stability via GPR35/Moesin.

Comparative Efficacy Data

The following data aggregates typical findings from RBL-2H3 (Rat Basophilic Leukemia) and RPMC (Rat Peritoneal Mast Cell) assays.

FeatureThis compoundKetotifen Fumarate
Primary Mechanism GPR35 Agonist / Cl- Channel BlockadeH1 Antagonist / Ca2+ Channel Blocker
IC50 (RBL-2H3 Cells) High (> 100

M to mM range)*
Low (10 - 50

M)
Max Inhibition (Histamine) ~30-50% (highly variable)~60-90%
Pre-incubation Requirement Critical (15-30 mins) Short (< 10 mins)
Cell Specificity High (Effective in RPMC, poor in human skin)Broad (Effective in Lung, Skin, Tonsil)
Solubility (In Vitro) High (Water/PBS)Moderate (DMSO/Ethanol usually required)

*Note: Cromoglicate efficacy in RBL-2H3 cells is controversial. Some studies show no effect without specific permeabilization, while it is highly effective in primary rat peritoneal mast cells.

Experimental Workflow: The -Hexosaminidase Assay

To objectively compare these compounds, the


-Hexosaminidase Release Assay  is the gold standard. It is a colorimetric assay that correlates 1:1 with histamine release but is more stable and cost-effective.
Workflow Logic

AssayWorkflow Seed 1. Seed RBL-2H3 Cells (24h, 37°C) Sensitize 2. Sensitize (Anti-DNP IgE, overnight) Seed->Sensitize Wash 3. Wash & Buffer Exchange (Tyrode's Buffer) Sensitize->Wash Treat 4. Drug Treatment (Pre-incubate 30 min) Wash->Treat Stimulate 5. Stimulation (DNP-HSA or A23187) Treat->Stimulate Read 6. Read Absorbance (405 nm) Stimulate->Read

Figure 2: Sequential workflow for the Beta-Hexosaminidase degranulation assay.

Detailed Protocol (Self-Validating System)

Materials:

  • Cell Line: RBL-2H3 (ATCC CRL-2256).

  • Compounds: this compound (dissolve in PBS), Ketotifen Fumarate (dissolve in DMSO, final concentration <0.1%).

  • Substrate: p-Nitrophenyl N-acetyl-

    
    -D-glucosaminide (p-NAG).[4]
    

Step-by-Step Methodology:

  • Seeding & Sensitization:

    • Seed RBL-2H3 cells at

      
       cells/well in a 24-well plate.
      
    • Simultaneously add anti-DNP IgE (0.5

      
      g/mL) to sensitize cells. Incubate overnight at 37°C.
      
    • Validation: Include a "No IgE" control well to measure non-specific release.

  • Buffer Exchange (The Critical Wash):

    • Aspirate media and wash 2x with Tyrode’s Buffer (pre-warmed).

    • Why: Serum proteins in media can bind drugs and interfere with the colorimetric reading.

  • Drug Pre-incubation (The Variable):

    • Add Cromoglicate (Range: 10

      
      M – 1 mM) or Ketotifen (Range: 1 
      
      
      
      M – 100
      
      
      M) in Tyrode’s buffer.
    • Crucial Step: Incubate Cromoglicate for at least 20-30 minutes . Ketotifen acts faster, but a 20-minute standard ensures comparability.

  • Stimulation:

    • Add DNP-HSA (Antigen) at 0.1

      
      g/mL.
      
    • Incubate for 45 minutes at 37°C.

  • Quantification:

    • Transfer 50

      
      L of supernatant to a 96-well plate.
      
    • Add 50

      
      L of p-NAG substrate buffer (pH 4.5). Incubate 1 hour at 37°C.
      
    • Stop Reaction: Add 100

      
      L of Stop Solution (0.2 M Glycine, pH 10.7).
      
    • Total Content Control: Lyse untreated cells with 0.1% Triton X-100 to determine 100% granule content.

  • Calculation:

    
    
    
    
    

Critical Discussion for Researchers

1. The "Cromolyn Paradox": You may observe that Cromoglicate performs poorly in RBL-2H3 cells compared to primary rat mast cells. This is a known phenomenon. RBL-2H3 cells are a tumor line and may express lower levels of the specific transporters or GPR35 receptors required for Cromolyn's full efficacy. If your study requires robust Cromolyn data, consider using Rat Peritoneal Mast Cells (RPMC) .

2. Ketotifen's Cytotoxicity Window: Ketotifen can be cytotoxic at high concentrations (>100


M). Always run an MTT or LDH assay in parallel to ensure that a reduction in 

-hexosaminidase release is due to stabilization, not cell death.

3. Solubility vs. Permeability: this compound is highly water-soluble, making it easy to prepare. However, its polarity prevents it from crossing the lipid bilayer easily. This reinforces the need for the "Hydrate" form for stability in storage, but the molecule itself acts on surface receptors (GPR35) or requires time to influence the membrane potential.

References

  • G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium. Yang, Y., et al. (2010).[5] Pharmacology. Establishes the GPR35 agonism mechanism for Cromolyn.

  • Comparison of the modulatory effect of ketotifen, sodium cromoglycate, procaterol and salbutamol in human skin, lung and tonsil mast cells. Okayama, Y., et al. (1994). Clinical & Experimental Allergy. Definitive comparison showing cell-type heterogeneity and Ketotifen's superior efficacy in human skin mast cells.

  • A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation. Wang, Z., et al. (2013). Journal of Visualized Experiments (JoVE). The authoritative protocol for the Beta-Hexosaminidase assay.

  • Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells. Li, Y., et al. (2019).[4] Molecules. Provides comparative IC50 data and inhibition curves for Ketotifen in RBL-2H3 cells.

Sources

Comparative Guide: Cromoglicate Sodium Hydrate vs. Montelukast for In Vivo Models of Allergic Rhinitis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Cromoglicate Sodium Hydrate (DSCG) and Montelukast for use in preclinical in vivo models of allergic rhinitis (AR). While both agents target the allergic inflammatory cascade, their mechanisms, optimal administration routes, and experimental endpoints differ significantly.

  • Cromoglicate Sodium serves as a mast cell stabilizer , ideal for evaluating prophylactic efficacy and early-phase reaction suppression (sneezing, histamine release).

  • Montelukast acts as a CysLT1 receptor antagonist , serving as a robust positive control for late-phase inflammation, nasal congestion, and eosinophilic infiltration.

Mechanistic Profile & Pathway Intervention

Understanding the precise point of intervention is critical for interpreting experimental data.

Mechanism of Action[1][2]
  • Cromoglicate Sodium: Acts upstream by blocking chloride channels on the mast cell membrane, preventing calcium influx and subsequent degranulation.[1] It inhibits the release of both pre-formed mediators (histamine) and de novo synthesized mediators (leukotrienes, prostaglandins). Crucial Note: It must be present before antigen challenge to be effective.

  • Montelukast: Acts downstream by competitively blocking the Cysteinyl Leukotriene 1 (CysLT1) receptor. It does not prevent mediator release but blocks the physiological effects of Leukotriene D4 (LTD4), such as vascular permeability (edema/congestion) and smooth muscle contraction.

Signaling Pathway Diagram

The following diagram illustrates the intervention points for both drugs within the allergic cascade.

AllergicCascade Allergen Allergen (OVA/Pollen) IgE IgE Cross-linking Allergen->IgE MastCell Mast Cell Activation IgE->MastCell Degranulation Degranulation MastCell->Degranulation Histamine Histamine Release Degranulation->Histamine LTD4 Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Degranulation->LTD4 H1Receptor H1 Receptor Histamine->H1Receptor CysLT1 CysLT1 Receptor LTD4->CysLT1 Sneezing Sneezing / Itching (Early Phase) H1Receptor->Sneezing Congestion Congestion / Eosinophilia (Late Phase) CysLT1->Congestion Cromoglicate Cromoglicate Sodium (Mast Cell Stabilizer) Cromoglicate->MastCell Inhibits (Prophylactic) Montelukast Montelukast (CysLT1 Antagonist) Montelukast->CysLT1 Blocks

Figure 1: Intervention points of Cromoglicate Sodium (upstream stabilization) vs. Montelukast (downstream receptor blockade).

Experimental Design Strategy

Model Selection: OVA-Induced Allergic Rhinitis (BALB/c Mouse)

The Ovalbumin (OVA) sensitized BALB/c mouse is the industry standard due to its Th2-biased immune response, which mimics human atopy.

FeatureCromoglicate OptimizationMontelukast Optimization
Administration Route Intranasal (IN) Oral Gavage (PO)
Timing Prophylactic: 15-30 mins before challenge.Therapeutic/Prophylactic: 1-2 hours before challenge or daily dosing.
Primary Endpoint Sneezing, Nasal Rubbing (Early Phase).[2]Eosinophil count, Nasal Mucosa Thickness (Late Phase).
Dose (Mouse) 2% Solution (20 µL/nostril) or 10-20 mg/kg IP.2.5 - 10 mg/kg PO.
Detailed Experimental Protocol (Workflow)

This protocol allows for the simultaneous evaluation of both drugs in parallel groups.

ProtocolWorkflow Sensitization Sensitization Phase (Days 0, 7, 14) IP Injection: OVA + Alum Challenge Challenge Phase (Days 21-27) Intranasal: OVA Drop Sensitization->Challenge Analysis Analysis Phase (Day 28) Sacrifice & Histology Challenge->Analysis Tx_Cromo Cromoglicate Group IN: 2% Sol. 30 min PRE-challenge Tx_Cromo->Challenge Daily Tx_Mont Montelukast Group PO: 5-10 mg/kg 1 hr PRE-challenge Tx_Mont->Challenge Daily

Figure 2: Standardized workflow for OVA-induced AR model comparing prophylactic intranasal vs. oral treatments.

Step-by-Step Protocol:
  • Sensitization (Days 0, 7, 14):

    • Inject BALB/c mice intraperitoneally (IP) with 50-100 µg Ovalbumin (OVA) emulsified in 2 mg Aluminum Hydroxide (Alum) adjuvant.

  • Challenge (Days 21-27):

    • Administer 20 µL of OVA solution (400 µg/mL in PBS) intranasally to induce rhinitis symptoms.

  • Drug Administration (Daily during Challenge Phase):

    • Group A (Vehicle): PBS intranasally or orally.

    • Group B (Cromoglicate): Intranasal instillation of 20 µL of 2% Cromoglicate Sodium solution (approx. 0.4 mg/mouse) 30 minutes prior to OVA challenge.

    • Group C (Montelukast): Oral gavage of 5-10 mg/kg Montelukast suspended in 0.5% CMC or saline 1 hour prior to OVA challenge.

  • Data Collection (Day 27/28):

    • Behavioral: Count sneezes and nasal rubs for 10-15 minutes immediately post-challenge.

    • Biological: Sacrifice 24h after last challenge. Collect nasal lavage fluid (NLF) for cytokine/cell counts and nasal turbinates for H&E/PAS staining.

Comparative Efficacy Analysis

The following table summarizes expected outcomes based on validated literature.

EndpointCromoglicate Sodium (IN)Montelukast (PO)Interpretation
Nasal Rubbing High Reduction (+++) Moderate Reduction (++)Cromoglicate excels at blocking the immediate histamine itch response.
Sneezing High Reduction (+++) Moderate Reduction (++)Direct stabilization of mast cells prevents the sensory nerve reflex.
Nasal Congestion Moderate Reduction (+)High Reduction (+++) Montelukast effectively blocks LTD4-mediated vasodilation and edema.
Eosinophil Infiltration Moderate Reduction (+)High Reduction (+++) Montelukast blocks the chemotactic signaling required for eosinophil recruitment.
IgE Levels No Direct EffectMinimal/No Direct EffectNeither drug significantly alters systemic IgE production (B-cell function).
Onset of Action Rapid (Minutes)Slower (Hours/Days)Cromoglicate is topical; Montelukast requires systemic absorption.
Key Technical Insights:
  • Cromoglicate Limitations: Its short half-life requires frequent dosing (often 3-4 times daily in humans, or strictly pre-challenge in mice). It has poor oral bioavailability (<1%), necessitating intranasal delivery for AR models.

  • Montelukast Advantages: It provides systemic coverage, reducing inflammation in both the upper (nasal) and lower (bronchial) airways, making it superior for "Unified Airway" models (AR + Asthma).

References

  • Anderson, S. D., et al. (2010). "Sodium cromoglycate alone and in combination with montelukast on the airway response to mannitol in asthmatic subjects."[3][4] Journal of Asthma. Link

  • Khoury, P., et al. (2006).[5] "Effect of montelukast on bacterial sinusitis in allergic mice." Annals of Allergy, Asthma & Immunology. Link

  • Özdemir, F. D. M., et al. (2022).[6] "Comparison of Cromolyn Sodium, Montelukast, and Zafirlukast Prophylaxis for Capsular Contracture." Plastic and Reconstructive Surgery. Link

  • Melillo, G., et al. (1977). "The treatment of seasonal allergic rhinitis with a 2% aqueous solution of sodium cromoglycate."[7] Clinical Allergy. Link

  • Takeda, K., et al. (2007). "The effects of montelukast on tissue inflammatory and bone marrow responses in murine experimental allergic rhinitis." Journal of Allergy and Clinical Immunology. Link

Sources

A Comparative In Vitro Analysis of the Relative Potency of Cromoglicate Sodium and Its Analogs as Mast Cell Stabilizers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For decades, sodium cromoglicate (also known as cromolyn sodium or DSCG) has served as a cornerstone in the prophylactic treatment of allergic conditions, most notably asthma.[1][2] Its primary therapeutic action is attributed to its ability to function as a mast cell stabilizer, preventing the release of histamine, leukotrienes, and other potent inflammatory mediators that trigger allergic responses.[3][4] Despite its success, the quest for analogs with superior potency, improved oral bioavailability, and broader anti-inflammatory activity has been a significant focus of drug development.

This guide provides an in-depth comparison of the in vitro potency of sodium cromoglicate and its key analogs, including nedocromil sodium and lodoxamide. We will delve into the established experimental protocols used to quantify mast cell stabilization, explain the causality behind methodological choices, and present comparative data to guide researchers in the field. Our analysis is grounded in authoritative references to ensure scientific integrity and trustworthiness.

Mechanism of Action: Stabilizing the Gatekeepers of Allergy

Mast cells are critical effector cells in allergic inflammation.[5] Their activation, typically initiated by the cross-linking of allergen-bound Immunoglobulin E (IgE) antibodies on their high-affinity FcεRI receptors, triggers a complex signaling cascade.[6] This cascade culminates in degranulation—the fusion of intracellular granules with the cell membrane and the release of pre-formed mediators like histamine and tryptase.

Cromoglicate and its analogs are thought to exert their stabilizing effect by intervening in this process. While the precise molecular target remains under investigation, substantial evidence points to the modulation of ion channels, which in turn alters the cellular membrane potential and prevents the influx of calcium ions—a critical step for granule fusion and mediator release.[7][8][9] This inhibitory action makes the mast cell less responsive to degranulation signals.[7] Nedocromil sodium, a more potent analog, has been shown to possess a wider range of anti-inflammatory activities, affecting other immune cells like eosinophils and neutrophils.[7][10]

MastCell_Degranulation cluster_intracellular Intracellular Signaling Cascade Allergen Allergen IgE IgE Allergen->IgE Binds FcERI FcεRI Receptor IgE->FcERI Cross-links Signal Signal Transduction (Syk, PI3K activation) FcERI->Signal Ca_Influx Ca²+ Influx Signal->Ca_Influx Degranulation Degranulation Ca_Influx->Degranulation Mediators Release of Histamine, Leukotrienes, Tryptase Degranulation->Mediators Cromolyn Cromoglicate & Analogs Cromolyn->Ca_Influx Inhibits

Caption: IgE-mediated mast cell degranulation pathway and the inhibitory site of cromoglicate.

In Vitro Models for Potency Assessment

The evaluation of mast cell stabilizing agents relies on robust and reproducible in vitro assays. The choice of cell model is critical and depends on the specific research question, balancing physiological relevance with practical considerations like availability and scalability.

  • Rat Basophilic Leukemia (RBL-2H3) Cells: This rat mast cell line is widely used for initial screening and mechanistic studies.[6] RBL-2H3 cells strongly express the FcεRI receptor, making them an excellent model for IgE-mediated activation.[6] Their ease of culture and suitability for high-throughput formats make them a cost-effective and efficient tool for primary compound screening.[11]

  • Rat Peritoneal Mast Cells (RPMC): These are primary cells isolated from the peritoneal cavity of rats. As a primary cell model, they offer greater physiological relevance than cell lines.[12][13] RPMCs have been historically used to demonstrate the activity of cromoglicate and are particularly sensitive to the non-immunologic secretagogue Compound 48/80.[10][14]

  • Human Mast Cells (hMCs): For the most clinically relevant data, primary human mast cells are the gold standard. These cells can be differentiated from CD34+ hematopoietic progenitor cells isolated from sources like cord blood or bone marrow.[15][16] While technically demanding and resource-intensive, hMCs provide invaluable insights into the effects of compounds on the human system.[15]

Experimental Protocol: Quantifying Mast Cell Stabilization

A self-validating system requires meticulous execution and the inclusion of appropriate controls. The following protocol details a standard method for assessing the potency of cromoglicate and its analogs using the RBL-2H3 cell line and a β-hexosaminidase release assay. β-hexosaminidase is a stable enzyme co-released with histamine from mast cell granules, serving as a reliable marker for degranulation.[17][18]

Workflow for In Vitro Potency Determination

Caption: Standard experimental workflow for comparing the potency of mast cell stabilizers.

Step-by-Step Methodology
  • Cell Culture and Seeding:

    • Rationale: To ensure a consistent and healthy monolayer of cells for the experiment.

    • Protocol: Culture RBL-2H3 cells in Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Seed 2 x 10⁵ cells/mL into a 96-well flat-bottom plate and incubate at 37°C, 5% CO₂ for 24 hours.

  • Sensitization with IgE:

    • Rationale: To "prime" the cells by loading their FcεRI receptors with monoclonal IgE, making them responsive to the specific antigen.

    • Protocol: Sensitize the cells by adding anti-dinitrophenyl (DNP) IgE to a final concentration of 0.5 µg/mL. Incubate for 2-4 hours at 37°C.

  • Compound Pre-incubation:

    • Rationale: Pre-incubating with the test compounds allows them to exert their stabilizing effect on the mast cell before it is challenged with the stimulant.

    • Protocol: Gently wash the cells twice with Tyrode's buffer. Add serial dilutions of sodium cromoglicate or its analogs (e.g., from 0.1 µM to 1000 µM) to the respective wells. For the vehicle control, add buffer only. Incubate at 37°C for 30 minutes.

  • Antigen-Induced Degranulation:

    • Rationale: The DNP-HSA antigen cross-links the IgE antibodies on the cell surface, initiating the degranulation cascade.

    • Protocol: Add DNP-human serum albumin (HSA) antigen to a final concentration of 100 ng/mL to all wells except the "spontaneous release" control wells. Incubate for 1 hour at 37°C.

  • Quantification of β-Hexosaminidase Release:

    • Rationale: To measure the extent of degranulation by quantifying the activity of the released enzyme.

    • Protocol:

      • Place the plate on ice to stop the reaction. Centrifuge the plate to pellet the cells.

      • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

      • To determine total release (100% degranulation), lyse the cells in the "total release" control wells with 0.1% Triton X-100.

      • Add 50 µL of the substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide, or p-NAG) to each well containing supernatant.

      • Incubate for 1 hour at 37°C.

      • Stop the reaction by adding 150 µL of stop buffer (0.1 M Na₂CO₃/NaHCO₃).

      • Read the absorbance at 405 nm.

  • Data Analysis and IC₅₀ Determination:

    • Rationale: To quantify the inhibitory potency of each compound.

    • Protocol: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Sample Abs - Spontaneous Release Abs) / (Total Release Abs - Spontaneous Release Abs)] * 100

    • Plot the % inhibition against the log concentration of the compound and use non-linear regression to determine the IC₅₀ value (the concentration required to inhibit mediator release by 50%).[7]

Comparative Analysis of Relative Potency

The primary measure of a compound's in vitro potency as a mast cell stabilizer is its IC₅₀ value. A lower IC₅₀ value indicates higher potency.[7] The table below synthesizes data from various studies to compare sodium cromoglicate with its key analogs. It is important to note that absolute IC₅₀ values can vary between different studies and assay conditions (e.g., cell type, stimulant used). Therefore, relative potency to the sodium cromoglicate standard is often a more consistent metric.

CompoundCommon AbbreviationChemical ClassRelative Potency vs. CromoglicateKey In Vitro Findings & References
Cromoglicate Sodium DSCG, SCGBis-chromone1x (Benchmark) The gold standard mast cell stabilizer, though its efficacy can vary between species (e.g., effective in rat models, less so in mouse).[10][13]
Nedocromil Sodium -Pyrimidoquinoline~4-10x Consistently demonstrates greater potency than cromoglicate in various models.[7][19] Exhibits a broader spectrum of anti-inflammatory activity, inhibiting other immune cells.[7][10]
Lodoxamide -Dicarboxylic Acid Derivative~2500x Significantly more potent than cromoglicate in inhibiting IgE-mediated reactions.[9] Has a dual stabilizing effect on both mast cells and eosinophils.[5]
Proxicromil -Tricyclic ChromoneVariable Shown to inhibit anti-IgE-induced histamine release from human basophils.[20] Also possesses anti-inflammatory properties independent of mast cell stabilization.[21]
RHC 3024 --~4x Found to be four times more potent than DSCG as an inhibitor of antigen-induced histamine release from rat mast cells.[20]
Various Analogs -Chromone Derivatives30x to 1500x A study on eleven analogs found them to be significantly more potent than cromoglicate on human lung tissue, though a different dose-response slope suggested a potential difference in mechanism.[22][23]

Discussion and Future Perspectives

The in vitro data clearly establishes that several analogs of sodium cromoglicate, particularly nedocromil sodium and lodoxamide, are substantially more potent mast cell stabilizers. This enhanced potency is a critical first step in developing improved therapeutics. However, a significant challenge in this field is the translation of in vitro potency to in vivo clinical efficacy.[22][23] For instance, some analogs that were highly potent in vitro were found to be less effective than cromoglicate in clinical trials for asthma.[22][23]

This discrepancy highlights several important considerations for researchers:

  • Mechanism of Action: The assumption that mast cell stabilization is the sole mechanism for clinical efficacy may be an oversimplification. The broader anti-inflammatory effects of compounds like nedocromil, or the inhibition of neuronal reflexes, may be equally or more important.[7][8]

  • Pharmacokinetics: Poor oral absorption has been a major limitation of cromoglicate.[20] Future drug development must co-optimize potency with pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

  • Model Selection: While rodent models are invaluable for initial screening, there are known species differences in mast cell responses.[10][13] Final validation using primary human cells is crucial for predicting clinical success.[15]

Conclusion

In vitro assays for mast cell degranulation provide an essential framework for evaluating and comparing the potency of anti-allergic compounds. The evidence strongly indicates that analogs such as nedocromil sodium and lodoxamide are significantly more potent than the benchmark compound, sodium cromoglicate. This guide provides the foundational protocols and comparative data necessary for researchers to conduct these evaluations. Future success in this field will depend not only on enhancing in vitro potency but also on a deeper understanding of the complex interplay between mast cell stabilization, broader anti-inflammatory effects, and drug pharmacokinetics to achieve superior clinical outcomes.

References

  • Holroyde, M. C., et al. (1981). The activity of an anti-allergic compound, proxicromil, on models of immunity and inflammation. PubMed.
  • In-text citation[17] corresponds to a search result that is not available in the provided context.

  • Millipore. Mast Cell Degranulation Assay Kit. Millipore Sigma.
  • Khandwala, A., et al. (1982). Antiallergic Activity in vitro and Comparison with Disodium Cromoglycate and Other Antiallergic Agents. International Archives of Allergy and Immunology.
  • Leung, K., et al. (1989). Nedocromil sodium is more potent than sodium cromoglycate against AMP-induced bronchoconstriction in atopic asthmatic subjects. Clinical & Experimental Allergy.
  • Charles River Laboratories. Mast Cell Assays. Charles River.
  • BenchChem. (2025). A Comparative Analysis of Nedocromil Sodium and Cromolyn Sodium: Unraveling Their Mechanisms of Action. BenchChem.
  • Wikipedia. Cromoglicic acid. Wikipedia.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding Sodium Cromoglicate: A Key Player in Allergy and Asthma Control. inno-pharmchem.com.
  • Church, M. K., & Gradidge, C. F. (1980). The activity of sodium cromoglycate analogues in human lung in vitro: a comparison with rat passive cutaneous anaphylaxis and clinical efficacy. British Journal of Pharmacology.
  • Llaveria, A., et al. (2025). Integrated In Silico, Ex Vivo, and In Vitro Framework for Early Derisking of Mast Cell Degranulation in Peptide Drug Candidates. Chemical Research in Toxicology.
  • Synapse. (n.d.). Sodium Cromoglicate – Application in Therapy and Current Clinical Research. synapse.proweb.cz.
  • Galli, S. J., et al. (2013). Twentyfirst century mast cell stabilizers. British Journal of Pharmacology.
  • Church, M. K., & Gradidge, C. F. (1980). The activity of sodium cromoglycate analogues in human lung in vitro: a comparison with rat passive cutaneous anaphylaxis and clinical efficacy. PMC.
  • JoVE. (2022). Mast Cell Degranulation Assessment From Microplate Assay. YouTube.
  • Macsen Labs. (2022). Cromolyn Sodium | Mechanism of action, Uses & Side effects. Macsen Labs.
  • Puzzovio, P. G., et al. (2022). Cromolyn Sodium differentially regulates human mast cell and mouse leukocyte responses to control allergic inflammation. The Hebrew University of Jerusalem.
  • In-text citation[4] corresponds to a search result that is not available in the provided context.

  • In-text citation[5] corresponds to a search result that is not available in the provided context.

  • El-Asrar, A. M. A., et al. (2001). Nedocromil sodium eye drops are more effective than sodium cromoglycate eye drops for the long-term management of vernal keratoconjunctivitis. PubMed.
  • In-text citation[14] corresponds to a search result that is not available in the provided context.

  • Galli, S. J., et al. (2013). Twenty-first century mast cell stabilizers. PMC.
  • MSD Veterinary Manual. (n.d.). Topical Antihistamines and Mast Cell Stabilizers in Animals. MSD Veterinary Manual.
  • In-text citation[6] corresponds to a search result that is not available in the provided context.

  • In-text citation[18] corresponds to a search result that is not available in the provided context.

Sources

comparative analysis of cromoglicate sodium hydrate and novel mast cell stabilizers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, Cromoglicate Sodium Hydrate (Cromolyn) has served as the clinical reference for mast cell stabilization.[1] However, its utility is limited by poor bioavailability (<1%) and a short half-life (~80 min). Recent advances have shifted the paradigm from non-specific "membrane stabilization" to precision targeting of intracellular signaling nodes (Syk, BTK) and specific surface receptors (MRGPRX2, GPR35).

This guide provides a technical comparison of Cromolyn against next-generation stabilizers, focusing on mechanistic divergence, potency (IC50) differentials, and experimental validation protocols.

Mechanistic Divergence: The Shift to Precision Targets

The Classical View vs. Modern Insight (Cromolyn)

Historically, Cromolyn was thought to simply "stiffen" the mast cell membrane. Modern pharmacology reveals a more specific mechanism: Cromolyn is a GPR35 agonist . Activation of GPR35 (an orphan GPCR) couples to


 proteins, reducing cAMP levels and inhibiting downstream Calcium (

) influx required for degranulation. However, this pathway exhibits significant species inter-variability (human vs. rodent), complicating translational studies.
The Novel Candidates
  • Syk Inhibitors (e.g., Fostamatinib): Target Spleen Tyrosine Kinase (Syk) immediately downstream of the Fc

    
    RI receptor. By blocking Syk phosphorylation, these agents halt the entire IgE-mediated signaling cascade at the source.
    
  • MRGPRX2 Antagonists: Target the Mas-related G protein-coupled receptor X2.[2] Unlike Cromolyn, which targets IgE pathways, these prevent "pseudo-allergic" and neurogenic degranulation triggered by neuropeptides (Substance P) and cationic drugs.

Mechanism of Action Visualization

The following diagram contrasts the inhibitory entry points of Cromolyn versus novel kinase inhibitors and receptor antagonists.

MastCellSignaling FceRI FcεRI (IgE Receptor) Syk Syk Kinase FceRI->Syk Phosphorylation MRGPRX2 MRGPRX2 (Neuropeptide Rec) Ca Ca2+ Influx MRGPRX2->Ca Gq pathway GPR35 GPR35 (Inhibitory) GPR35->Ca INHIBITS (Gi/o) LAT LAT Adaptor Syk->LAT PLCg PLC-γ LAT->PLCg PLCg->Ca IP3 pathway Degranulation Degranulation (Histamine/Protease Release) Ca->Degranulation Cromolyn Cromolyn Sodium (GPR35 Agonist) Cromolyn->GPR35 ACTIVATES SykInhib Fostamatinib (Syk Inhibitor) SykInhib->Syk BLOCKS MrgAntag MRGPRX2 Antagonists MrgAntag->MRGPRX2 BLOCKS

Figure 1: Signal transduction pathways showing Cromolyn's activation of inhibitory GPR35 versus direct blockade by novel Syk inhibitors and MRGPRX2 antagonists.

Comparative Performance Data

The following table synthesizes experimental data comparing potency (


) and pharmacokinetic (PK) profiles. Note the orders-of-magnitude difference in potency between classical and novel agents.
FeatureCromolyn Sodium (Classical)Lodoxamide (Next-Gen Classical)Fostamatinib (Syk Inhibitor)MRGPRX2 Antagonists (Novel)
Primary Target GPR35 (Agonist)GPR35 (Potent Agonist)Spleen Tyrosine Kinase (Syk)MRGPRX2 Receptor
Potency (

)
High

M range (Weak)
Low

M / High nM
10 - 100 nM (High)< 50 nM (Very High)
Bioavailability < 1% (Oral absorption poor)Low (Topical/Ocular use)~55% (Oral prodrug)Variable (Lead optimization)
Half-Life ~80 minutes~8-10 hours~15 hoursVariable
Action Type Stabilizer (Prophylactic)Stabilizer (Prophylactic)Signal Blocker (Therapeutic)Receptor Antagonist
Key Limitation Short duration; TachyphylaxisOcular/Topical focusSystemic immunosuppressionSpecific to non-IgE triggers

Scientist's Note: Cromolyn's high


 in human mast cells often necessitates frequent dosing (4x daily). Novel Syk inhibitors offer systemic coverage with once-daily dosing but carry higher risks of off-target kinase inhibition.

Experimental Validation Protocol: -Hexosaminidase Release Assay

To objectively compare these agents, we utilize the


-hexosaminidase release assay. This enzyme co-localizes with histamine in granules and serves as a stable, quantifiable marker of degranulation.
Protocol Design Principles (Self-Validating System)
  • Normalization: We measure "Percent Release" rather than absolute absorbance to account for variations in cell density.

  • Total Lysis Control: Use Triton X-100 to determine the 100% granule content baseline.

  • Spontaneous Release Control: Measure release in buffer-only wells to establish the noise floor.

Step-by-Step Methodology
  • Cell Preparation:

    • Use LAD2 (human) or RBL-2H3 (rat) mast cell lines.[2]

    • Sensitize cells with anti-DNP IgE (100 ng/mL) overnight at 37°C.

  • Drug Treatment:

    • Wash cells 3x with Tyrode’s Buffer (with BSA) to remove unbound IgE.

    • Incubate cells with Cromolyn (

      
      ) or Novel Agent  (
      
      
      
      ) for 30 mins.
  • Activation:

    • Challenge with DNP-BSA antigen (30-100 ng/mL) for 30-60 mins.

  • Supernatant Collection:

    • Centrifuge plate (4°C, 300xg, 5 min).

    • Transfer 50

      
      L supernatant to a fresh plate.
      
  • Lysis (Total Content):

    • Lyse remaining cell pellets with 0.1% Triton X-100.[3]

    • Transfer 50

      
      L lysate to the plate.[3][4][5]
      
  • Substrate Reaction:

    • Add 50

      
      L p-nitrophenyl-N-acetyl-
      
      
      
      -D-glucosaminide (pNAG) substrate.
    • Incubate 1 hr at 37°C. Stop with glycine buffer (pH 10.7).

    • Read Absorbance at 405 nm.[3]

Workflow Diagram

BetaHexAssay Cells Sensitized Mast Cells (IgE-loaded) Treat Drug Pre-incubation (30 min) Cells->Treat Trigger Ag Challenge (DNP-BSA) Treat->Trigger Spin Centrifuge (300xg) Trigger->Spin Split Split Samples Spin->Split Super Supernatant (Released) Split->Super Secreted Pellet Cell Pellet Split->Pellet Retained Substrate Add pNAG Substrate Super->Substrate Lysis Triton X-100 Lysis (Total Content) Pellet->Lysis Lysis->Substrate Read Read OD 405nm Calc % Release Substrate->Read

Figure 2: Optimized workflow for quantifying mast cell degranulation using the


-hexosaminidase enzymatic assay.

References

  • GPR35 Agonism: Yang, Y., et al. (2010).[6] "G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium."[6] Pharmacology.[6][7][8][9][10][11][12][13] Link

  • Syk Inhibition: Braselmann, S., et al. (2006). "R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation." Journal of Pharmacology and Experimental Therapeutics. Link

  • MRGPRX2 Antagonists: McNeil, B.D., et al. (2015). "MRGPRX2-mediated mast cell degranulation via the peptidergic pathway." Nature. Link

  • Assay Protocol: Kuehn, H.S., et al. (2010). "Measuring Mast Cell Mediator Release." Current Protocols in Immunology. Link

  • Comparative Potency: Okayama, Y., et al. (1992).[14] "Inhibition profiles of sodium cromoglycate and nedocromil sodium on mediator release from mast cells of human skin, lung, and tonsil."[14] Clinical & Experimental Allergy. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Cromoglicate Sodium Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of rigorous scientific practice. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of cromoglicate sodium hydrate, grounded in established safety standards and regulatory frameworks. The procedures outlined here are designed to protect laboratory personnel, ensure institutional compliance, and minimize our environmental footprint.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the first step in managing it safely. This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings that dictate our handling and disposal precautions.

GHS Classification:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

  • Signal Word: Warning.[1][2]

  • Hazard Pictogram: GHS07 (Exclamation Mark).[1][3]

These classifications identify this compound as an irritant. While stable under normal conditions, its fine powder form necessitates careful handling to prevent aerosolization and subsequent inhalation, skin, or eye contact.[3][4]

Property Identifier/Specification Source(s)
Chemical Name This compound (Cromolyn sodium)[1][5]
CAS Number 15826-37-6[2]
Physical Form White, odorless, solid powder[2][4]
Primary Hazards Skin, eye, and respiratory tract irritation
Required PPE Nitrile gloves, safety goggles, lab coat[4]
Respiratory Protection Dust mask or respirator required where dust is generated[2][4]

The Regulatory Landscape: Adherence to EPA and RCRA Standards

In the United States, pharmaceutical waste disposal is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8] A key regulation is the "Management Standards for Hazardous Waste Pharmaceuticals Final Rule" (40 CFR Part 266, Subpart P), which has critical implications for laboratories.[9]

The most significant mandate under this rule is the strict prohibition on sewering (drain disposal) of hazardous waste pharmaceuticals .[9] This applies to all facilities, including research laboratories.[9] The rationale is to prevent the contamination of water supplies and ecosystems by active pharmaceutical ingredients. Therefore, under no circumstances should this compound or its solutions be poured down the sink.

Standard Operating Procedure (SOP) for Disposal

This protocol ensures that this compound waste is handled safely from the point of generation to its final disposal.

Step 1: Waste Segregation and Containerization

Effective waste management begins with proper segregation at the source.[10]

  • Designated Waste Stream: Establish a dedicated waste stream for non-hazardous pharmaceutical waste. This compound waste should not be mixed with general trash, biohazardous waste, or other hazardous chemical waste streams like solvents or acids.[10]

  • Container Selection: Use only compatible, leak-proof containers with secure, tight-fitting lids.[10] For solid powder waste, a wide-mouth, screw-cap container made of high-density polyethylene (HDPE) is ideal to prevent dusting upon addition of waste.[4]

  • Contaminated Materials: Any items grossly contaminated with this compound, such as weigh boats, gloves, or bench paper, must be disposed of in the same designated container.

Rationale: Proper segregation is crucial for safety and compliance. Mixing incompatible waste streams can lead to dangerous chemical reactions, while improper segregation violates federal and state disposal regulations.[7][10]

Step 2: Waste Container Labeling

Clear and accurate labeling is a regulatory requirement and a critical safety communication tool.[10]

  • Contents: Clearly label the container with "this compound Waste."

  • Hazard Information: Affix a label indicating the relevant hazards: "Irritant."

  • Generator Information: Include the name of the principal investigator, lab location (building and room number), and a contact number.

Rationale: Federal and state regulations mandate the clear labeling of waste containers to ensure safe handling, proper tracking, and correct final disposal by waste management personnel.[9][10]

Step 3: In-Lab Accumulation and Storage
  • Location: Store the sealed waste container in a designated, secondary containment tray away from incompatible materials like strong oxidants.[4][10]

  • Closure: The container must be kept securely closed at all times, except when actively adding waste.

Rationale: Safe storage minimizes the risk of accidental spills and exposure to personnel. Secondary containment provides an essential safeguard against environmental release in the event of a primary container failure.[10]

Step 4: Final Disposal
  • Professional Disposal Service: All chemical waste, including this compound, must be disposed of through a licensed and approved professional waste disposal company.

  • Institutional Procedures: Follow your institution's specific procedures for requesting a chemical waste pickup from the Environmental Health & Safety (EHS) department. Do not attempt to dispose of this material independently.

Rationale: Licensed waste management services have the permits, equipment, and expertise to transport and dispose of chemical waste in accordance with all federal, state, and local regulations, ensuring a compliant and environmentally sound end-of-life for the material.

Emergency Protocol: Small-Scale Powder Spill

In the event of an accidental spill, a swift and correct response is critical to mitigate exposure risks.

  • Secure the Area: Alert colleagues and restrict access to the spill area.

  • Don PPE: Before cleaning, don the required personal protective equipment: safety goggles, nitrile gloves, and a lab coat. If the spill is large or significant dust is generated, a respirator is necessary.[4]

  • Contain the Spill: Gently cover the spill with absorbent pads to prevent further spread or aerosolization.

  • Collect the Material: DO NOT dry sweep. This will generate dust.[4] Carefully collect the powder by gently scooping or using a wetted absorbent material (dampened with water, not a volatile solvent) to wipe up the powder.

  • Package the Waste: Place all contaminated cleaning materials and collected powder into the designated this compound waste container.[4]

  • Decontaminate the Area: Wipe the spill surface with soap and water.[11]

  • Dispose of PPE: Remove and dispose of contaminated gloves and any other disposable PPE in the waste container. Wash hands thoroughly with soap and water.

Disposal Decision Workflow

The following diagram illustrates the logical pathway for managing waste generated from research activities involving this compound.

G cluster_0 cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Final Disposition A Waste Generation (this compound) B Unused/Expired Pure Product A->B Segregate Immediately C Grossly Contaminated Items (Gloves, Weigh Boats, PPE) A->C Segregate Immediately D Spill Cleanup Debris A->D Segregate Immediately H Prohibited: Sewer/Drain Disposal A->H Strictly Forbidden (per EPA RCRA) E Place in Designated, Sealed, & Labeled Pharmaceutical Waste Container B->E C->E D->E F Store in Secure Secondary Containment in Laboratory E->F G Arrange Pickup by Licensed Waste Management Vendor (EHS) F->G Follow Institutional Protocol

Caption: Decision workflow for proper this compound waste management.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the principles of hazard assessment, regulatory awareness, and the procedural steps of segregation, containment, and professional disposal, we uphold our commitment to safe science. This guide serves as a foundational document to be integrated into your laboratory's specific safety protocols, ensuring that our pursuit of knowledge does not come at the cost of safety or environmental integrity.

References

  • Proper Disposal in Pharmaceutical Research is Extremely Important. (2022, January 20). Rx Destroyer. [Link]

  • Pharmaceutical Waste Regulations: Policy and Procedure. (2025, May 14). Daniels Health. [Link]

  • Management of Hazardous Waste Pharmaceuticals. (2026, January 22). US EPA. [Link]

  • Safety Data Sheet - Sodium Cromoglicate. (2022, November 3). Fermion. [Link]

  • Safety data sheet - Sodium cromoglicate, API. (2023, March 22). Caesar & Loretz GmbH. [Link]

  • Safety Data Sheet - SODIUM CROMOGLICATE. (2023, June 6). ACEF. [Link]

  • Waste Management Requirements for Pharmaceutical Waste. (2023, December 13). MCF Environmental Services. [Link]

  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025, June 11). Today's Clinical Lab. [Link]

  • Laboratory waste. (2025, May 28). Karolinska Institutet. [Link]

  • New Management Standards for Hazardous Waste Pharmaceuticals. Defense Centers for Public Health. [Link]

  • Pharmaceutical Waste Management: The Final Pharmaceutical Rule. (2024, August 15). Republic Services. [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022, October 10). US EPA. [Link]

  • Safety Data Sheet - Cromoglicate sodium. (2023, April 3). European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Sodium cromoglycate attenuates pulmonary inflammation without influencing bronchial responsiveness in healthy subjects exposed to organic dust. (2001, September 15). PubMed. [Link]

  • Effect of sodium cromoglycate on asthmatic reactions to environmental temperature changes. PubMed. [Link]

  • Sodium Cromoglicate – Application in Therapy and Current Clinical Research. Linical. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cromoglicate sodium hydrate
Reactant of Route 2
Reactant of Route 2
Cromoglicate sodium hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.